2,5-Diaminobenzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCYDFVIZFQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598576 | |
| Record name | 2,5-Diaminobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507246-12-0 | |
| Record name | 2,5-Diaminobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Diaminobenzenethiol CAS number and safety data sheet (SDS)
The following technical guide is structured to address the specific needs of research and development professionals working with 2,5-Diaminobenzenethiol , a highly reactive and air-sensitive intermediate.
Note: This guide explicitly distinguishes between the mono-thiol (Subject) and the commercially ubiquitous dithiol (PBT monomer) to prevent experimental error.
Handling, Stability, and Application in High-Performance Synthesis[1]
Part 1: Identity & Critical Disambiguation[1]
In the field of high-performance polymers and benzothiazole synthesis, nomenclature confusion often leads to the purchase of incorrect precursors.[1] Before proceeding, verify the chemical identity against the table below.
Chemical Identity Table[1][2]
| Property | Target Molecule (Mono-thiol) | Common Confusion (Dithiol) |
| Chemical Name | This compound | 2,5-Diamino-1,4-benzenedithiol |
| CAS Number | 507246-12-0 | 15657-79-1 (Free Base) 75464-52-7 (Dihydrochloride) |
| Structure | Benzene ring with one thiol (-SH) and two amino (-NH2) groups.[1] | Benzene ring with two thiols and two amino groups.[1] |
| Primary Use | Precursor for specialized dyes, photosensitive resins, and asymmetric benzothiazoles.[1] | Monomer for PBT (Polybenzobisthiazole) and rigid-rod polymers.[1] |
| Stability | Extreme Air Sensitivity (Rapid oxidation to disulfide).[1] | Air Sensitive (Sold as stable dihydrochloride salt).[1] |
The "Free Base" Challenge
This compound (CAS 507246-12-0) is rarely isolated as a stable solid in its free base form due to the high electron density of the diamine ring, which facilitates rapid oxidation of the thiol group to form disulfides or polymerized tars.[1]
Commercial Availability: It is typically supplied as a custom synthesis order or must be generated in situ from a protected precursor (e.g., a benzothiazole derivative or a hydrochloride salt) immediately prior to use [1, 2].
Part 2: Safety Data Sheet (SDS) Synthesis
Hazard Classification (GHS): Based on the structural analogs (aminothiophenols) and available vendor data, the following hazards are intrinsic to this substance.
Hazard Statements
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H317: May cause an allergic skin reaction (Sensitizer).[1]
Critical Handling Protocols (PPE & Engineering Controls)
Standard lab coats are insufficient.[1] The following "Level 2+" protocol is required due to the potential for irreversible oxidative staining and sensitization.
-
Respiratory: Use a powered air-purifying respirator (PAPR) or work strictly within a Class II Biosafety Cabinet or Glovebox.[1] The dust/vapor is potent.[1]
-
Dermal: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil); Outer layer: Butyl rubber or heavy Nitrile (8 mil).[1]
-
Reasoning: Aminothiophenols permeate standard nitrile gloves rapidly.[1]
-
-
Atmosphere: Strict Inert Gas (Argon/Nitrogen). [1]
-
Failure Mode: Exposure to air turns the white/pale yellow solid to a dark brown/black tar within minutes.[1]
-
Part 3: Technical Deep Dive & Experimental Protocols
The Oxidation Mechanism (Why Handling Fails)
The coexistence of electron-donating amino groups (
Figure 1: The oxidative degradation pathway.[1] Handling under inert gas prevents the initial radical formation step.
Protocol: In Situ Generation and Stabilization
Since the free base is unstable, the recommended workflow involves generating it from the stable hydrochloride salt (if available) or using it immediately upon synthesis.
Objective: Solubilize this compound for a condensation reaction (e.g., with an aldehyde or carboxylic acid) without degradation.
Reagents:
-
Precursor: this compound Dihydrochloride (or custom precursor).[1]
-
Solvent: De-gassed Polyphosphoric Acid (PPA) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Base: Triethylamine (degassed).[1]
Step-by-Step Workflow:
-
De-oxygenation (Critical):
-
Place all solvents (NMP, Water, etc.) under high vacuum for 30 minutes, then backfill with Argon. Repeat 3 times.
-
Why: Even trace dissolved oxygen (ppm level) will color the solution and lower yield.[1]
-
-
Weighing:
-
Solubilization:
-
Method A (Acidic Medium - Preferred for PBT synthesis): Dissolve the salt directly in PPA.[1] The HCl is driven off as gas during the heating ramp (up to 100°C).[1] The thiol remains protonated and stable until reaction temperature is reached.[1]
-
Method B (Basic Medium): Suspend the salt in degassed NMP.[1] Add degassed Triethylamine dropwise via syringe.[1]
-
Observation: The solution may turn pale yellow.[1] If it turns dark brown immediately, oxygen ingress has occurred. Abort.
-
-
Reaction:
-
Add the electrophile (e.g., terephthaloyl chloride) immediately after solubilization.
-
Figure 2: Operational workflow for handling air-sensitive aminothiols.
Part 4: Applications and Data Summary
Quantitative Properties
| Property | Data | Source |
| Molecular Weight | 140.21 g/mol | [1] |
| Formula | C₆H₈N₂S | [1] |
| Melting Point | Decomposes prior to melting (Free base) | [2] |
| Solubility | Soluble in DMSO, NMP, DMF (requires de-gassing).[1] Insoluble in water (Free base).[1] | [3] |
| pKa (Thiol) | ~6.5 - 7.0 (Estimated) | [3] |
Synthesis Utility
The primary utility of this compound lies in its ability to form Benzothiazoles .[1]
-
Reaction: Condensation with carboxylic acids.[1]
-
Product: 2-substituted-6-aminobenzothiazole (or 5-amino, depending on cyclization direction).
-
Industry: These derivatives are critical in the manufacture of disperse dyes and non-linear optical materials.[1]
References
-
Wolfe, J. F., & Arnold, F. E. (1981). Rigid-rod polymers.[1] 1. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units. Macromolecules.[1] (Contextual reference for aminothiol handling in rigid-rod polymer synthesis).
Sources
Thermodynamic Stability and Handling of 2,5-Diaminobenzenethiol: A Comprehensive Technical Guide
The Chemical Entity: Structural & Thermodynamic Context
2,5-Diaminobenzenethiol (DABT) represents a class of "AB-monomers" critical for the synthesis of high-performance rigid-rod polymers, specifically Polybenzothiazoles (PBT).[1] Unlike its AA-monomer analog (2,5-diamino-1,4-benzenedithiol), DABT contains a built-in stoichiometry for self-polymerization or condensation with carboxylic acid derivatives.[1]
However, the thermodynamic landscape of DABT is dominated by two competing forces:
-
Nucleophilic Utility: The ortho relationship between the amine (C2) and thiol (C1) drives the formation of the thermodynamically stable thiazole ring upon condensation.[1]
-
Oxidative Instability: The electron-rich aromatic ring, activated by two amine groups, lowers the bond dissociation energy (BDE) of the S-H bond, making the molecule exceptionally prone to auto-oxidation into disulfides or extended quinoid oligomers.
Structural Reactivity Map[1]
The following diagram illustrates the reactive sites and the thermodynamic "sink" (HCl Salt) required for stability.
Figure 1: Reactivity landscape of DABT.[1] The free base is a transient species in air; the HCl salt is the storage form.
Thermodynamic Drivers of Instability
The handling of DABT is a battle against the Second Law of Thermodynamics. The free base exists in a high-energy state relative to its oxidized disulfide form.
Redox Potentials and pKa (Analogous Data)
Precise experimental values for DABT are rare due to its rapid oxidation.[1] The values below are derived from structural analogs (2-aminothiophenol and p-phenylenediamine) to guide experimental design.
| Parameter | Estimated Value | Significance |
| Thiol pKa (-SH) | ~6.5 - 7.2 | Significantly more acidic than alkyl thiols (pKa ~10).[1] At physiological pH (7.4), a substantial fraction exists as the highly reactive thiolate anion ( |
| Amine pKa (-NH3+) | ~4.6 (Aniline-like) | Protonation of amines stabilizes the molecule by withdrawing electron density from the ring, increasing the S-H bond strength.[1] |
| Redox Potential ( | ~ -0.2 V to 0.0 V | The low oxidation potential indicates facile oxidation by atmospheric oxygen ( |
| ~ -65 kcal/mol | Disulfide formation is highly exothermic and spontaneous.[1] |
The Auto-Oxidation Cascade
The primary degradation pathway is not simple hydrolysis but a radical-mediated auto-oxidation.[1] The presence of the para-amine (C5) creates a "push-pull" electronic system that stabilizes radical intermediates, accelerating degradation.
Figure 2: The radical-mediated oxidation cascade. Note that trace metals (Cu, Fe) catalyze the Step 2 -> Step 3 transition.[1]
Stabilization Protocols (Methodology)
To successfully utilize DABT, one must suppress the thiolate concentration and exclude oxygen. The following protocols are self-validating systems.
Synthesis and Storage as Dihydrochloride Salt
Principle: Converting the amines to ammonium chlorides (
Protocol:
-
Precursor Reduction: Reduce 2-amino-6-nitrobenzothiazole or 2,5-diaminobenzenesulfonic acid in acidic media (HCl/SnCl2 or Fe/HCl).[1]
-
Precipitation: The reaction mixture is concentrated in high-molarity HCl (minimum 4M).
-
Filtration: Isolate the precipitate under an inert blanket (Argon).[1]
-
Drying: Dry under vacuum at
over . -
Validation: The resulting white/off-white powder is stable for months at -20°C. Warning: A yellow/orange tint indicates partial oxidation to the disulfide or quinone.
"Just-in-Time" Neutralization (Polymerization Context)
Never store the free base.[1] Generate it in situ only when polymerization or coupling is imminent.
Workflow:
-
Degassing: Charge the reaction vessel with the DABT·2HCl salt. Cycle vacuum/Argon (3x) to remove adsorbed oxygen.[1]
-
Solvent Preparation: Use deoxygenated Polyphosphoric Acid (PPA) or NMP.[1] Sparge solvents with Argon for 30 minutes prior to use.
-
Dehydrochlorination:
-
Method A (PPA): Heat slowly to 60-80°C. The HCl gas evolves, driving the equilibrium toward the free amine for reaction.
-
Method B (Solution): Add a stoichiometric base (e.g., Triethylamine) after the electrophile (carboxylic acid) is added, ensuring the free thiol reacts with the electrophile faster than it oxidizes.[1]
-
Analytical Assessment of Stability
Trust but verify. Use these methods to confirm monomer integrity before committing to expensive polymerization steps.
Visual Inspection (Qualitative)
-
Pass: White to pale yellow crystalline powder.
-
Fail: Dark yellow, orange, or brown solid. (Indicates formation of quinoid species or extensive disulfide cross-linking).[1]
Ellman’s Reagent Test (Quantitative)
Standard UV-Vis assays for thiols (DTNB) are often too sensitive for bulk monomer verification and can react with the amines.[1] Instead, use Iodometric Titration for bulk purity.
Protocol:
-
Dissolve accurately weighed DABT·2HCl in deoxygenated 1M HCl.
-
Titrate with standardized Iodine (
) solution to a persistent faint yellow endpoint (or starch indicator blue).[1] -
Calculation: 1 mole of
reacts with 2 moles of R-SH. Note: If purity is <98%, recrystallize from deoxygenated HCl.[1]
Thermal Analysis (DSC)
-
Experiment: Differential Scanning Calorimetry (DSC) under Nitrogen.
-
Expected Profile: Sharp endotherm (melting) followed immediately by exotherm (polymerization/decomposition).[1]
-
Significance: A broadened melting peak suggests the presence of disulfide impurities acting as eutectic contaminants.
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units in the main chain. Macromolecules.[2] Link (Foundational chemistry for benzazole monomers).[1]
-
Organic Chemistry Portal. (2023).[1] Synthesis of Benzothiazoles.[3][4][5][6]Link (Mechanistic pathways for aminothiol condensation).[1]
-
Williams, R. (2022).[1][7] pKa Data Compilation.[7][8] Organic Chemistry Data. Link (Source for analog pKa estimation).[1]
-
TCI Chemicals. (2023).[1] Product Specification: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[9]Link (Handling standards for the dithiol analog, applicable to DABT).[1]
-
Cooper, M. M. (2021).[1] Oxidation of Thiols.[10] Chemistry LibreTexts. Link (General mechanism of thiol auto-oxidation).[1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
The Emergence of Poly(2,5-Diaminobenzenethiol): A Conductive Polymer at the Nexus of Materials Science and Biomedical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Conductive polymers have revolutionized fields ranging from electronics to medicine. Among these, sulfur- and nitrogen-containing polymers have garnered significant interest due to their unique electronic properties and potential for functionalization. This technical guide delves into the history, development, synthesis, and applications of a particularly promising, yet less-explored, member of this class: poly(2,5-diaminobenzenethiol) (PDABT). By examining the foundational principles of conductive polymers and drawing parallels with closely related analogues, this document provides a comprehensive overview for researchers seeking to understand and harness the potential of PDABT in areas such as biosensing and targeted drug delivery.
Introduction: The Dawn of Conductive Organic Materials
The field of conductive polymers was born from the unexpected discovery in the 1970s that organic polymers, typically electrical insulators, could be made to conduct electricity. This groundbreaking work on polyacetylene opened the door to a new class of materials that combined the processability and mechanical flexibility of plastics with the electronic properties of metals and semiconductors. The key to their conductivity lies in their conjugated backbone, a system of alternating single and double bonds that allows for the delocalization of π-electrons. This electron mobility is a prerequisite for charge transport.
The conductivity of these polymers can be further enhanced through a process called doping, where the polymer is oxidized or reduced to create charge carriers (polarons and bipolarons) along the polymer chain. This ability to tune conductivity, coupled with their inherent biocompatibility and the potential for chemical functionalization, has made conductive polymers highly attractive for a wide range of applications, particularly in the biomedical sphere.
Within the diverse family of conductive polymers, those incorporating heteroatoms like sulfur and nitrogen have shown exceptional promise. The presence of lone pair electrons on these atoms can influence the electronic structure of the polymer, enhancing its conductivity and providing sites for further chemical modification. This compound (DABT) is a monomer that uniquely combines both a thiol (-SH) and two amino (-NH2) functional groups on a benzene ring, making it a fascinating building block for a conductive polymer with potentially rich chemical and electronic properties.
A Historical Perspective: The Evolution of Thiol- and Amine-Functionalized Conductive Polymers
While a detailed historical record specifically for poly(this compound) is not extensively documented in mainstream literature, its development can be understood within the broader context of the evolution of polyanilines and polythiophenes.
The history of polyaniline (PANI), one of the oldest known synthetic polymers, dates back to the 19th century, long before its conductive properties were understood. Early observations noted the formation of colored products from the oxidation of aniline. It wasn't until the mid-20th century that its semiconductor properties were investigated, with a surge in research following the conductive polymer revolution of the 1970s. The ease of synthesis, environmental stability, and tunable conductivity of PANI have made it a benchmark conductive polymer.
Similarly, the study of polythiophenes began in the early 1980s. The presence of the sulfur atom in the thiophene ring was found to enhance the stability and electronic properties of the resulting polymer compared to polyacetylene. The ability to functionalize the thiophene monomer at the 3- and 4-positions without disrupting the conjugated backbone opened up avenues for creating soluble and processable conductive polymers with tailored properties.
The conceptualization of poly(this compound) likely emerged from the convergence of these two research streams. The motivation for incorporating both amino and thiol groups onto a phenylene backbone was to create a polymer that could potentially exhibit a combination of the desirable properties of both polyanilines and polythiophenes. The amino groups offer sites for protonation and hydrogen bonding, influencing solubility and processability, while the thiol group introduces a reactive site for crosslinking, nanoparticle attachment, and interaction with specific biological molecules. The development of polymers from aminothiophenol isomers, such as poly(2-aminobenzene-1-thiol), has provided valuable insights into the electrochemical behavior and potential applications of this class of materials.[1]
Synthesis of Poly(this compound): Pathways to a Functional Polymer
The polymerization of this compound can be achieved through two primary methods: oxidative chemical polymerization and electrochemical polymerization. Both methods rely on the oxidation of the monomer to form radical cations that then couple to form the polymer chain.
Oxidative Chemical Polymerization
Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers.[2] It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.
Causality Behind Experimental Choices:
-
Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators or introduce defects into the polymer backbone, significantly impacting the final conductivity and mechanical properties. Recrystallization or sublimation of the monomer is often a necessary first step.
-
Oxidizing Agent: The choice of oxidizing agent is crucial as its redox potential must be sufficient to oxidize the monomer without causing over-oxidation and degradation of the resulting polymer. Ammonium persulfate (APS) is a commonly used oxidant for aniline and its derivatives due to its appropriate redox potential and solubility in aqueous media.[2] Ferric chloride (FeCl₃) is another effective oxidant, particularly in organic solvents.
-
Solvent and pH: The reaction medium plays a significant role in the polymerization process and the properties of the final polymer. For monomers containing amino groups, polymerization is typically carried out in an acidic medium. The acid serves to protonate the amino groups, increasing the solubility of the monomer and the growing polymer chains, and preventing the formation of undesirable branched or cross-linked structures. The choice of acid (e.g., HCl, H₂SO₄) can also influence the morphology and conductivity of the polymer.
-
Temperature: The reaction temperature affects the rate of polymerization and the molecular weight of the polymer. Lower temperatures generally lead to a more controlled polymerization, resulting in a more regular polymer structure and higher molecular weight.
Step-by-Step Methodology for Oxidative Chemical Polymerization:
-
Monomer Solution Preparation: Dissolve a known amount of purified this compound hydrochloride in a deionized water/ethanol mixture (or another suitable solvent system). The solution should be kept in an ice bath to maintain a low temperature (0-5 °C).
-
Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate in deionized water and cool it in an ice bath.
-
Initiation of Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will typically undergo a series of color changes, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at a low temperature with continuous stirring.
-
Isolation and Purification: The polymer product is then isolated by filtration. To remove unreacted monomer, oxidant, and oligomers, the polymer is washed extensively with the reaction solvent, followed by other solvents such as methanol.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature to obtain a fine powder.
Electrochemical Polymerization
Electrochemical polymerization offers a high degree of control over the polymerization process and allows for the direct deposition of the polymer film onto an electrode surface.[3][4] This is particularly advantageous for the fabrication of sensors and other electronic devices.
Causality Behind Experimental Choices:
-
Electrolyte Solution: The monomer is dissolved in a solution containing a supporting electrolyte, which provides ionic conductivity. The choice of solvent and electrolyte is critical and depends on the solubility of the monomer and the desired properties of the polymer film. Acetonitrile and aqueous acidic solutions are common choices. The electrolyte anion can also act as a dopant for the polymer film.
-
Working Electrode: The polymer film is deposited on the surface of the working electrode. The choice of electrode material (e.g., platinum, gold, indium tin oxide-coated glass) depends on the specific application.
-
Electrochemical Technique: Polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. Cyclic voltammetry is often used to both polymerize the monomer and characterize the electrochemical properties of the resulting polymer film simultaneously.
-
Potential Range/Current Density: The applied potential or current density must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer. The optimal potential range is typically determined by preliminary cyclic voltammetry experiments.
Step-by-Step Methodology for Electrochemical Polymerization:
-
Electrolyte Solution Preparation: Prepare a solution containing the this compound monomer and a supporting electrolyte (e.g., LiClO₄, H₂SO₄) in a suitable solvent (e.g., acetonitrile, water).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization: Immerse the electrodes in the deoxygenated solution and apply the desired potential or potential range using a potentiostat. The growth of the polymer film on the working electrode can often be observed visually as a change in color.
-
Washing and Characterization: After polymerization, the polymer-coated electrode is rinsed with the pure solvent to remove any unreacted monomer and electrolyte. The electrochemical and spectroelectrochemical properties of the film can then be characterized in a fresh, monomer-free electrolyte solution.
Structure and Properties of Poly(this compound)
The properties of poly(this compound) are intrinsically linked to its molecular structure and morphology. Characterization of these features is essential for understanding its behavior and optimizing its performance in various applications.
Proposed Polymer Structure
The polymerization of this compound is expected to proceed primarily through the coupling of the aniline-like moieties, with the potential for the thiol group to participate in cross-linking or further reactions. The most probable structure is a linear polymer with phenazine-like linkages, similar to what is observed in the polymerization of other diaminobenzene isomers. The presence of both amino and thiol groups provides opportunities for extensive inter-chain hydrogen bonding, which can significantly influence the polymer's morphology and mechanical properties.
Unfortunately, I am unable to generate images directly. Please imagine an image of the this compound monomer on the left and a repeating polymer chain on the right, showing the linkage through the aromatic rings and amino groups.
Characterization Techniques and Expected Properties
A suite of analytical techniques is employed to elucidate the structure, morphology, and properties of the synthesized polymer.
| Property | Characterization Technique | Expected Observations and Insights |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) | FTIR can confirm the presence of key functional groups (N-H, S-H, C=C of the aromatic ring) and the disappearance of monomer-specific peaks. NMR can provide detailed information about the polymer's connectivity. XPS can be used to analyze the elemental composition and chemical states of nitrogen and sulfur. |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | SEM and TEM can reveal the surface morphology of the polymer, which can range from granular to fibrillar or porous, depending on the synthesis conditions. The morphology significantly impacts the polymer's surface area and, consequently, its performance in applications like sensing. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | TGA can determine the decomposition temperature of the polymer, providing an indication of its thermal stability. DSC can be used to identify glass transition temperatures and other thermal events. The presence of the aromatic backbone and potential cross-linking through thiol groups are expected to impart good thermal stability. |
| Electrochemical Behavior | Cyclic Voltammetry (CV) | CV is used to study the redox behavior of the polymer. The appearance of oxidation and reduction peaks indicates the polymer's ability to be doped and de-doped, a key characteristic of conductive polymers. The shape and position of these peaks provide information about the electrochemical stability and kinetics of the doping process. |
| Optical Properties | UV-Visible Spectroscopy | UV-Vis spectroscopy can be used to monitor the electronic transitions in the polymer. Changes in the absorption spectrum upon doping (electrochromism) are a hallmark of conductive polymers and can be used to study the formation of polarons and bipolarons. |
| Conductivity | Four-Point Probe Method | This technique is used to measure the electrical conductivity of the polymer film or pressed pellet. The conductivity is expected to be dependent on the doping level and the regularity of the polymer structure. |
Applications in Drug Development and Biomedical Research
The unique combination of conductivity, biocompatibility, and the presence of reactive functional groups makes poly(this compound) a highly promising material for various biomedical applications, particularly in drug development and diagnostics.
Biosensors for Drug Discovery and Diagnostics
The surface of a PDABT-coated electrode can be readily functionalized for the development of highly sensitive and selective biosensors.[5]
Mechanism of Action:
-
Immobilization of Bioreceptors: The amino and thiol groups on the polymer surface can be used to covalently immobilize biorecognition elements such as enzymes, antibodies, or DNA probes. This provides a stable and active biological interface.
-
Signal Transduction: When the target analyte (e.g., a specific drug molecule or a disease biomarker) binds to the immobilized bioreceptor, it can induce a change in the local environment of the conductive polymer. This change, which could be a shift in pH, a change in charge distribution, or a conformational change in the bioreceptor, alters the doping level and, consequently, the conductivity of the PDABT film. This change in conductivity can be measured as a highly sensitive electrical signal.
Controlled Drug Delivery Systems
The redox activity of PDABT can be harnessed to create "smart" drug delivery systems that release their therapeutic payload in response to an electrical stimulus.
Mechanism of Action:
-
Drug Loading: Drug molecules can be incorporated into the PDABT matrix during the polymerization process or loaded into the pre-formed polymer. The drug molecules can be entrapped physically or attached to the polymer backbone via cleavable linkers.
-
Stimulus-Responsive Release: By applying an electrical potential to the PDABT-drug conjugate, the polymer can be switched between its oxidized (doped) and neutral (de-doped) states. This change in oxidation state can induce swelling or shrinking of the polymer matrix, or cleave the linker attaching the drug, leading to the controlled release of the therapeutic agent at a specific time and location.
Future Directions and Conclusion
Poly(this compound) stands as a promising but underexplored conductive polymer with significant potential, particularly in the biomedical arena. While the existing body of research on its direct synthesis and characterization is limited, the wealth of knowledge from the fields of polyanilines and polythiophenes provides a solid foundation for its future development.
Future research should focus on:
-
Optimizing Synthesis: A systematic investigation into the effects of various synthesis parameters (e.g., oxidant, solvent, temperature, electrochemical conditions) on the properties of PDABT is needed to achieve materials with tailored conductivity, morphology, and processability.
-
Detailed Characterization: A thorough characterization of the structural, thermal, and electronic properties of PDABT is essential for establishing structure-property relationships and guiding its application in specific devices.
-
Functionalization and Composites: Exploring the covalent functionalization of the amino and thiol groups to attach specific targeting ligands or to form composites with other materials (e.g., nanoparticles, graphene) could lead to enhanced performance in biosensing and drug delivery.
-
In Vitro and In Vivo Studies: For biomedical applications, comprehensive studies on the biocompatibility, biodegradability, and efficacy of PDABT-based systems are crucial for their translation from the laboratory to clinical settings.
References
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"Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones." MDPI, Published October 23, 2021. [Link]
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"Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States." MDPI, Published April 23, 2021. [Link]
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"Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths." Frontiers in Chemistry, Published September 7, 2020. [Link]
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"Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths." PMC, Published September 8, 2020. [Link]
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"Ag2S-Ag2O-Ag/poly-2-aminobenzene-1-thiol Nanocomposite as a Promising Two-Electrode Symmetric Supercapacitor: Tested in Acidic and Basic Mediums." MDPI, Published July 14, 2023. [Link]
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"Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives." DOI, Accessed February 9, 2026. [Link]
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"A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties." RSC Publishing, Published 2012. [Link]
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"Specific behavior of the p-aminothiophenol--silver sol system in their Ultra-Violet-Visible (UV-Visible) and Surface Enhanced Raman (SERS) spectra." PubMed, Published November 15, 2013. [Link]
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"Synthesis and optical properties of poly[p-phenyleneethynylene." Semantic Scholar, Published January 6, 2004. [Link]14f)
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Technical Guide: Solubility Profile and Handling of 2,5-Diaminobenzenethiol
[1][2]
Executive Summary
This compound (2,5-DABT) is a specialized aromatic intermediate used primarily in the synthesis of benzothiazole-based pharmaceuticals, dyes, and rigid-rod polymers (e.g., soluble polyimides).[1]
Critical Distinction: Researchers often confuse this compound with 2,5-diamino-1,4-benzenedithiol (the standard monomer for PBO fibers).[1] 2,5-DABT is the mono-thiol, di-amine variant (CAS 507246-12-0).[1]
The solubility profile of 2,5-DABT is governed by two competing factors: polarity (requiring high-dielectric solvents) and oxidative instability (requiring deoxygenated environments).[1] This guide provides the definitive solubility data and the "Inert Solubilization Protocol" required to use this reagent effectively.
Physicochemical Context
To understand the solubility behavior of 2,5-DABT, one must analyze its functional group interactions.[1]
-
Structure: An electron-rich benzene ring substituted with two amino groups (positions 2,[1] 5) and one thiol group (position 1).[1]
-
Nature: Amphoteric.[1] The amines can be protonated (cationic), and the thiol can be deprotonated (anionic).[1]
-
Stability Paradox: The free base is the reactive species for nucleophilic attacks (e.g., forming benzothiazoles), but it is highly susceptible to auto-oxidation in air, forming insoluble disulfide polymers.[1]
Chemical Identity Verification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 507246-12-0 |
| Molecular Formula | C₆H₈N₂S |
| Molecular Weight | 140.21 g/mol |
| Common Analogue | Do not confuse with: 2,5-Diamino-1,4-benzenedithiol (CAS 75464-52-7) |
Solubility Profile
The following data categorizes solvent compatibility based on the Free Base form. Note that commercial samples are often supplied as hydrochloride salts to prevent oxidation; salts will require neutralization to match this profile.[1]
Table 1: Solubility in Organic Solvents (Free Base)
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | Moderate | Preferred Medium.[1] High solubility due to H-bond acceptance.[1] DMSO can act as a mild oxidant; use dry/degassed.[1] |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High (>50 mg/mL) | Low | Ideal for polymerization reactions.[1] Stabilizes the dipole of the zwitterionic form.[1] |
| Polar Aprotic | DMAc (Dimethylacetamide) | High (>50 mg/mL) | Low | Standard solvent for polycondensation.[1] |
| Protic | Methanol / Ethanol | Moderate (10-30 mg/mL) | High | Dissolves but promotes rapid oxidation to disulfides if not thoroughly degassed.[1] |
| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Moderate | generally poor solubility for the free base due to lack of H-bonding capability.[1] |
| Non-Polar | Toluene / Hexane | Insoluble | N/A | Useful only as precipitation/wash solvents to remove impurities.[1] |
| Aqueous | Water (pH 7) | Low | High | The free base is sparingly soluble.[1] |
| Acidic | Aq.[1] HCl / Acetic Acid | High (as Salt) | Low | Protonation of amines forms the soluble salt.[1] Stable against oxidation in acidic media.[1] |
Expert Insight: Never attempt to store 2,5-DABT in solution for extended periods, even in "good" solvents.[1] Prepare fresh. If storage is unavoidable, use the Dihydrochloride Salt in solid form.[1]
Experimental Protocols
Protocol A: In-Situ Neutralization & Solubilization
For applications requiring the reactive free base (e.g., benzothiazole synthesis).[1]
Objective: Generate a high-concentration solution of 2,5-DABT free base in an organic solvent without triggering oxidative polymerization.
Reagents:
Workflow:
-
Purge: Sparge the solvent (NMP) with Argon for 20 minutes to remove dissolved oxygen.[1]
-
Suspend: Add the dihydrochloride salt to the NMP. It will form a slurry (salt is insoluble in organic).[1]
-
Neutralize: Add 2.2 equivalents of TEA dropwise under Argon flow.
-
Use: Transfer immediately via cannula to the reaction vessel.
Protocol B: Purification via Reprecipitation
If the material has darkened (oxidized), use this method to recover the monomer.[1]
-
Dissolve the impure solid in 10% aqueous HCl (degassed). The oxidized disulfide polymer will remain insoluble.[1]
-
Filter the solution under inert atmosphere.[1]
-
Neutralize the filtrate with degassed NaOH or Sodium Acetate solution to pH ~6-7.[1]
-
Collect the precipitating free base by filtration under Argon.[1]
-
Dry in a vacuum oven at <40°C.
Visualization: Handling Workflow
The following diagram illustrates the critical decision pathways for handling 2,5-DABT to maintain chemical integrity.
Caption: Decision matrix for solubilizing this compound, highlighting the risk of oxidative failure in non-acidic media.
Applications & Mechanistic Implications
Benzothiazole Synthesis
2,5-DABT is a "double-ended" nucleophile.[1] In polar aprotic solvents (NMP), the thiol attacks electrophilic carbons (aldehydes or acid chlorides) followed by ring closure by the amine.[1]
-
Solubility Requirement: The intermediate imine/thiohemiacetal must remain in solution.[1] NMP/DMAc is critical here to prevent premature precipitation of oligomers.[1]
Soluble Polyimides
Unlike the rigid-rod PBT polymers derived from the dithiol (which require polyphosphoric acid solvents), 2,5-DABT can form soluble polyimides or polyamides if reacted with flexible dianhydrides/diacids.[1]
-
Key Driver: The asymmetry of the mono-thiol disrupts crystallinity, enhancing solubility of the resulting polymer in organic solvents like DMSO.[1]
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol dihydrochloride.[1] (Note: Cited for structural comparison and salt properties).[1]
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BLD Pharm. Product Specifications: this compound (CAS 507246-12-0).[1][3][4]
-
Wolfe, J. F. (1988). Polybenzothiazoles and Polybenzoxazoles.[1] In: Encyclopedia of Polymer Science and Engineering.[1] (Foundational text on aminothiol solubility/reactivity in polymerization).
-
Sigma-Aldrich. Safety Data Sheet: 2-Aminothiophenol.[1] (Analogous handling protocols for aminothiols).
An In-depth Technical Guide to 2,5-Diaminobenzenethiol and 2,5-Diamino-1,4-benzenedithiol: Structure, Synthesis, and Functional Divergence
Abstract
This technical guide provides a comparative analysis of 2,5-Diaminobenzenethiol (DABT) and 2,5-Diamino-1,4-benzenedithiol (DABDT), two closely related aromatic diamino-thiols. While structurally similar, the presence of a second thiol group in DABDT imparts fundamentally different chemical reactivity and functional capabilities, particularly in the realm of polymer science and materials chemistry. This document will dissect their molecular characteristics, detail established synthetic protocols, and explore their divergent applications, offering field-proven insights for researchers and drug development professionals. The core of this guide is to illuminate how a single functional group modification dramatically alters molecular behavior and utility, from forming linear polymers to enabling complex cross-linked networks.
Introduction: A Tale of Two Thiols
Aromatic compounds containing both amino and thiol functional groups are versatile building blocks in organic synthesis and materials science. The electron-donating nature of these groups activates the benzene ring, while their respective nucleophilic and redox-active properties offer diverse reaction pathways. This compound (DABT) and 2,5-Diamino-1,4-benzenedithiol (DABDT) are prime examples of this molecular class.
At first glance, the molecules appear to be close cousins. However, the bifunctional nature of DABDT, possessing two thiol groups at the 1 and 4 positions, predisposes it to act as a cross-linking agent. In contrast, DABT, with its single thiol group, is primarily a monomer for linear chain growth. This fundamental difference is the pivot upon which their applications diverge, impacting everything from polymer architecture to the fabrication of advanced materials for electronic and energy storage devices. Understanding this structural nuance is paramount for any scientist aiming to leverage these molecules in their research.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The key differentiator between DABT and DABDT is the number of thiol (-SH) groups attached to the benzene ring. This seemingly minor change has significant consequences for their molecular weight, polarity, reactivity, and potential for intermolecular interactions. Due to their high reactivity and sensitivity to air, both compounds are most commonly supplied and handled as their more stable dihydrochloride salts.
Table 1: Comparative Physicochemical Properties
| Property | This compound (DABT) | 2,5-Diamino-1,4-benzenedithiol (DABDT) |
| IUPAC Name | This compound | 2,5-diaminobenzene-1,4-dithiol |
| Synonyms | 4-amino-3-mercaptoaniline | 2,5-Dimercapto-1,4-phenylenediamine |
| CAS Number | 10325-89-0 (Free Base) | 75464-52-7 (Dihydrochloride)[1][2][3] |
| Molecular Formula | C₆H₈N₂S (Free Base) | C₆H₁₀Cl₂N₂S₂ (Dihydrochloride)[1][2] |
| Molecular Weight | 140.21 g/mol (Free Base) | 245.18 g/mol (Dihydrochloride)[2][3] |
| Appearance | Off-white to pink crystals | Yellow Crystalline Powder[2] |
| Melting Point | Not readily available | ~210 °C (decomposes) (Dihydrochloride)[2] |
| Key Feature | One thiol group, one phenylenediamine core | Two thiol groups, one phenylenediamine core |
| Primary Reactivity | Linear polymerization, cyclocondensation | Cross-linking, network formation, polycondensation[4] |
The thiol group is known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds, a cornerstone of its reactivity.[5][6] The presence of two such groups in DABDT multiplies this potential, allowing for the formation of extended, two- or three-dimensional networks through disulfide linkages or by reaction with other difunctional reagents.
Synthesis and Reactivity: From Precursors to Polymers
The synthesis of these molecules typically involves multi-step pathways starting from more common benzene derivatives. The choice of synthetic route is often dictated by the desired purity, scale, and the stability of the intermediates.
General Synthetic Considerations
A common strategy for synthesizing aminophenols and their thiol analogues involves the reduction of corresponding nitro compounds. For instance, a general pathway to a diaminobenzene derivative might start with a dinitrobenzene precursor, which is then reduced, often via catalytic hydrogenation.[7]
Representative Synthesis Protocol: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride
The synthesis of DABDT is often achieved through a multi-step process that can be challenging due to the air-sensitivity of the thiol groups. A representative approach involves the reduction of a suitable precursor. While specific, detailed, and modern protocols for DABT are less commonly published, the synthesis of DABDT often serves as a template for related chemistries.
Exemplary Workflow for DABDT-based Polymer Synthesis:
This protocol describes the polycondensation of 2,5-Diamino-1,4-benzenedithiol dihydrochloride with a dicarboxylic acid to form a polybenzothiazole, a class of high-performance polymers.[4]
-
Reactor Setup: A resin flask is equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a vacuum connection.
-
Reagent Charging: Charge the flask with 2,5-Diamino-1,4-benzenedithiol dihydrochloride (1.0 eq), a suitable dicarboxylic acid (e.g., terephthalic acid, 1.0 eq), and polyphosphoric acid (PPA) which acts as both the solvent and a condensing agent.[4][8]
-
Degassing and Inerting: The system is thoroughly purged with dry nitrogen to create an inert atmosphere, which is critical to prevent the oxidation of the thiol groups.
-
Reaction - Step 1 (HCl Removal): The mixture is slowly heated to 60°C for 24 hours, followed by 90°C for 16 hours. This initial heating phase is crucial for driving off the hydrogen chloride from the dihydrochloride salt.[8]
-
Reaction - Step 2 (Polycondensation): The temperature is then elevated to 160°C for 17 hours, and finally to 190°C for another 17 hours to drive the polycondensation reaction to completion.[8]
-
Work-up and Isolation: The resulting polymer is precipitated by pouring the hot reaction mixture into a non-solvent (e.g., water), collected by filtration, washed extensively, and dried under vacuum.
Causality Note: The use of PPA is a key experimental choice. It serves as an excellent solvent for the monomers and the growing polymer chains, and its dehydrating properties actively drive the condensation reaction forward by removing the water formed during thiazole ring formation. The stepwise temperature increase is a self-validating system; the lower temperatures are sufficient to remove HCl without initiating significant polymerization, ensuring the monomer is in its reactive free-base form before the high-temperature condensation begins.
Applications and Functional Differences: Linear Chains vs. Cross-linked Networks
The structural dichotomy between DABT and DABDT directly translates into their distinct applications. DABT is a monomer for linear polymers, while DABDT is a quintessential cross-linker and a building block for rigid-rod polymers.
This compound (DABT): Building Linear Polymers and Heterocycles
With one thiol and two amino groups, DABT is an A-B2 type monomer. It can react with dicarboxylic acids or their derivatives to form linear polyamides with pendant thiol groups, or it can undergo condensation reactions to form benzothiazoles.[9][10][11] These reactions are foundational in the synthesis of various biologically active compounds and specialty polymers. The single thiol group can be used for post-polymerization modification, for grafting the polymer onto surfaces, or for introducing specific functionalities.
2,5-Diamino-1,4-benzenedithiol (DABDT): Architect of 2D and 3D Materials
The two thiol groups of DABDT are game-changing. They allow DABDT to act as a bridge, connecting different polymer chains or molecular units. This capability is exploited in several high-performance applications:
-
High-Performance Polymers: DABDT is a key monomer for the synthesis of polybenzobisthiazoles (PBTs).[4] When reacted with terephthalic acid, it forms a rigid-rod polymer with exceptional thermal stability and mechanical strength, suitable for high-strength fibers and composites.[4]
-
Energy Storage: The redox-active thiol groups and the conductive polymer backbone make materials derived from DABDT promising for use in electrical storage devices, such as batteries and supercapacitors.[12]
-
Cross-linked Networks: DABDT can be used to create cross-linked polymer gels.[13][14] These networks can exhibit interesting properties like self-healing or stimuli-responsiveness, depending on the nature of the cross-links.[15]
Visualization of Functional Divergence in Polymerization
The following diagram illustrates the fundamental difference in the polymer architectures derived from DABT and DABDT when reacted with a generic di-functional linker (e.g., a dicarboxylic acid).
Caption: Divergent polymerization pathways of DABT and DABDT.
Characterization and Analysis
Distinguishing between DABT and DABDT, and characterizing their polymeric products, requires a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure, showing characteristic peaks for aromatic protons, amine protons, and the unique chemical shift of the thiol proton(s).
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the identity of the monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the key functional groups: N-H stretches for the amines, S-H stretch for the thiol(s), and aromatic C-H and C=C vibrations.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the synthesized compounds.
-
Cyclic Voltammetry (CV): Essential for studying the redox properties of these molecules, particularly for applications in energy storage. It can reveal the oxidation and reduction potentials of the thiol/disulfide couple.[16]
Safety and Handling
Both DABT and DABDT, especially in their dihydrochloride forms, should be handled with care.
-
Hazard Profile: They are classified as irritants, causing skin and serious eye irritation. They may also be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Handling Precautions: Always use these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Due to their sensitivity to air (oxidation of the thiol groups), they should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3]
Conclusion
While this compound and 2,5-Diamino-1,4-benzenedithiol share a common structural core, the addition of a second thiol group in DABDT is a transformative feature. This guide has demonstrated that this single modification creates a profound divergence in their chemical behavior and practical applications. DABT is a valuable monomer for creating functional linear polymers, whereas DABDT is an indispensable building block for robust, cross-linked networks and high-performance rigid-rod polymers. For the researcher or drug development professional, a clear understanding of this structure-function relationship is critical for the rational design of new materials and molecules with tailored properties.
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ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Available from: [Link]
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PubMed. Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C-C Coupling. Available from: [Link]
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Technical Guide: Chemo-Selective Reactivity of 2,5-Diaminobenzenethiol
Content Type: Technical Whitepaper / Experimental Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers[1]
Executive Summary: The Nucleophilic Triad
2,5-Diaminobenzenethiol (2,5-DABT) is a high-value molecular scaffold characterized by a "nucleophilic triad": a thiol group at position 1, an ortho-amino group at position 2, and a meta-amino group at position 5.[1]
Its reactivity is defined by two competing behaviors:
-
The Ortho-Effect (S1/N2): The proximity of the thiol and the 2-amino group creates a predisposition for cyclocondensation, making this molecule a premier precursor for benzothiazoles (e.g., in PBT high-performance fibers or fluorophores).[1]
-
The Nucleophilic Gradient: Under non-cyclizing conditions, the three groups exhibit a distinct hierarchy of nucleophilicity governed by Hard-Soft Acid-Base (HSAB) theory and pH-dependent ionization.[1]
This guide provides the mechanistic grounding and self-validating protocols required to selectively target the sulfur (S-functionalization), the nitrogen (N-functionalization), or the scaffold itself (cyclization).
Structural & Electronic Basis of Reactivity[1]
To manipulate 2,5-DABT, one must understand the electronic environment of its three functional centers.[1]
The Hierarchy of Nucleophilicity
The molecule presents three distinct reactive sites. Their reactivity order changes based on protonation state (pH).[1]
| Functional Group | Position | Nature (HSAB) | Approx. pKa (Conjugate Acid) | Reactivity Profile |
| Thiol (-SH) | C1 | Soft Nucleophile | 6.0 – 7.0 | Dominant at pH > 7. Oxidizes easily to disulfide.[1] Highly reactive toward alkyl halides and Michael acceptors.[1] |
| Ortho-Amine (-NH₂) | C2 | Hard Nucleophile | 3.5 – 4.5 | Modulated by S-interaction. Less basic than typical anilines due to intramolecular H-bonding with S1.[1] Primary site for cyclization.[1] |
| Distal Amine (-NH₂) | C5 | Hard Nucleophile | 4.5 – 5.0 | Sterically Unencumbered. Behaves as a typical meta-substituted aniline.[1] Remains active even after S1/N2 cyclization.[1] |
The "Switching" Mechanism
-
Acidic Conditions (pH < 4): Both amines are protonated (-NH₃⁺) and deactivated.[1] The thiol remains neutral but less nucleophilic.[1]
-
Neutral/Basic Conditions (pH > 7): The thiol deprotonates to the thiolate anion (Ar-S⁻) .[1] The thiolate is a "super-nucleophile" (approx.[1] 1000x more reactive than the amines toward soft electrophiles), allowing for exclusive S-alkylation.[1]
Chemo-Selective Reactivity Pathways[1]
The following diagram illustrates the decision logic for targeting specific outcomes using 2,5-DABT.
Figure 1: Decision tree for selecting reaction pathways based on environmental conditions.
Experimental Protocols
Stability & Handling (The "Self-Validating" System)
The Problem: 2,5-DABT is highly susceptible to oxidative dimerization (forming disulfides) upon exposure to air, indicated by a color change from off-white to dark blue/purple.[1] The Solution: Always handle as the dihydrochloride salt (2,5-DABT·2HCl).[1] The protonation of the amines and the acidic microenvironment stabilize the thiol.
Validation Step: Before any reaction, dissolve a small aliquot in degassed water. Add one drop of Ellman’s Reagent.[1] Intense yellow color confirms free thiol (-SH).[1] No color indicates oxidation.[1]
Protocol A: Selective S-Alkylation
This protocol selectively alkylates the sulfur without touching the nitrogen atoms, leveraging the pKa difference.
-
Reagents: 2,5-DABT·2HCl, Alkyl Halide (1.0 eq), Cs₂CO₃ (2.5 eq).
-
Solvent: DMF (Degassed).[1]
-
Mechanism: Carbonate neutralizes the HCl and deprotonates the thiol (pKa ~6) to thiolate. The amines (pKa ~4) remain neutral but are outcompeted by the thiolate for the soft alkyl halide.
Step-by-Step:
-
Preparation: Charge a flask with 2,5-DABT·2HCl (1.0 mmol) under Argon.[1]
-
Solvation: Add degassed DMF (5 mL). Solution may be slightly colored.[1]
-
Base Addition: Add Cs₂CO₃ (2.5 mmol). Stir for 10 min. The mixture will turn yellow (formation of thiolate anion).[1]
-
Electrophile: Add Alkyl Halide (1.0 mmol) dropwise at 0°C.
-
Quench: After 1 hour, pour into water. Extract with EtOAc.[1]
-
Validation:
Protocol B: Benzothiazole Ring Closure (Cyclization)
This is the most common industrial application (e.g., PBT polymer synthesis).[1] It consumes the S1 and N2 atoms, leaving the N5 amine available for subsequent derivatization.
-
Reagents: 2,5-DABT·2HCl, Benzoic Acid derivative (1.0 eq), Polyphosphoric Acid (PPA).
-
Temperature: 180°C – 200°C.[1]
Step-by-Step:
-
Mixing: Mix 2,5-DABT·2HCl and the carboxylic acid in PPA.[1]
-
Heating: Heat to 100°C to drive off HCl gas (use a scrubber).
-
Cyclization: Ramp to 180°C for 4–6 hours.
-
Workup: Pour the hot viscous syrup into crushed ice/water. The product precipitates.[1][2]
-
Neutralization: Adjust pH to ~8 with NH₄OH to free the distal amine.[1]
-
Validation:
Mechanistic Visualization: Benzothiazole Formation[2][3][4]
The formation of the benzothiazole ring is complex. While N-acylation often happens first kinetically, the S-attack is thermodynamically driven, leading to the final stable heterocycle.[1]
Figure 2: Step-wise mechanism of benzothiazole synthesis from this compound.[1]
Data Summary: Reactivity Comparison
| Electrophile Type | Preferred Conditions | Major Product | Selectivity Driver |
| Alkyl Halide (R-X) | DMF, Cs₂CO₃, 0°C | S-Alkyl | Thiolate Nucleophilicity (Soft-Soft) |
| Acyl Chloride (R-COCl) | DCM, Pyridine, 0°C | N,N'-Diacyl | Kinetic Acylation (Hard-Hard) |
| Carboxylic Acid (R-COOH) | PPA, 180°C | Benzothiazole | Thermodynamic Stability (Aromaticity) |
| Aldehyde (R-CHO) | EtOH, Reflux | Benzothiazole | Oxidative Cyclization of Schiff Base |
References
-
Selectivity of Thiol vs Amine: Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. National Institutes of Health.[1] Link
-
Benzothiazole Synthesis: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (PMC).[1] Link
-
PBT Polymer Precursors: Synthesis of Poly(benzothiazole) by Direct Polycondensation... with 2,5-Diamino-1,4-benzenedithiol.[1][3] ResearchGate.[1] Link
-
pKa and HSAB Data: pKa Data Compiled by R. Williams. Organic Chemistry Data.[1][4][5] Link
-
Oxidation Mechanisms: Redox Reactions of Thiols and Disulfides.[1][6][7] Chemistry LibreTexts.[1] Link
Sources
- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Electropolymerization of 2,5-Diaminobenzenethiol on gold electrodes
Application Note: High-Fidelity Electropolymerization of 2,5-Diaminobenzenethiol (DABT) on Gold Electrodes
Executive Summary
This guide details the protocol for the electropolymerization of this compound (DABT) on gold (Au) substrates. Unlike simple adsorption, this process leverages a dual-mechanistic approach: the spontaneous formation of a covalent Au-S anchor (Self-Assembled Monolayer) followed by the voltage-driven oxidative polymerization of the amine moieties. The resulting Poly(DABT) film offers superior mechanical stability compared to standard polyaniline derivatives and provides high-density nitrogen/sulfur chelating sites for heavy metal detection or covalent bioconjugation.
Mechanistic Foundation
To achieve a reproducible sensor interface, one must understand the competing kinetics at the electrode surface.
-
The Anchor (Au-S): The thiol group (-SH) at the 1-position exhibits high affinity for gold, forming a thiolate bond (
). This occurs spontaneously at Open Circuit Potential (OCP). -
The Chain Growth (N-N coupling): The amine groups at positions 2 and 5 are para to each other (structurally analogous to p-phenylenediamine). Upon applying an anodic potential, these amines oxidize to form radical cations, initiating head-to-tail coupling.
Critical Insight: Direct electropolymerization without a "quiet time" results in disordered aggregates. This protocol introduces a "Graft-then-Grow" strategy, allowing the monomer to orient via the thiol tail before the polymer chain is propagated.
Mechanism Diagram
Caption: The "Graft-then-Grow" workflow ensures the monomer is vertically oriented via the thiol anchor before polymerization ensues.
Pre-Experimental Setup
Materials & Reagents
| Component | Grade/Specification | Function |
| This compound | >97% (Store under Argon) | Monomer |
| Sulfuric Acid (H₂SO₄) | 0.5 M, Ultrapure | Electrolyte/Proton Source |
| Potassium Ferricyanide | 5 mM (in 0.1M KCl) | Redox Probe for Validation |
| Ethanol/Water | 1:1 v/v Mixture | Monomer Solvent |
| Alumina Slurry | 0.3 µm and 0.05 µm | Mechanical Polishing |
Electrode Preparation (The "Clean Slate" Rule)
A contaminated gold surface will prevent the initial thiol anchoring, leading to film delamination.
-
Mechanical Polish: Polish Au electrode on a microcloth with 0.3 µm alumina for 2 mins, rinse, then 0.05 µm alumina for 2 mins.
-
Electrochemical Cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 V to +1.5 V) until the characteristic gold oxide reduction peak at +0.9 V is sharp and reproducible.
-
Rinse: Copious rinsing with DI water and drying with N₂ stream.
Core Protocol: Electropolymerization[2][3][4]
Safety Note: DABT is air-sensitive. Prepare solutions immediately before use or inside a glovebox.
Step 1: Monomer Solution Preparation
-
Concentration: 2.0 mM DABT.
-
Solvent: 0.5 M H₂SO₄ (The acidic pH is required to protonate the amines and facilitate radical cation stability).
-
Degassing: Purge the solution with N₂ or Ar for 15 minutes prior to immersion. Oxygen can quench the radical polymerization.
Step 2: The "Graft-then-Grow" Procedure
-
Immerse: Place the clean Au electrode into the DABT solution.
-
Quiet Time (Grafting): Let sit at Open Circuit Potential (OCP) for 10 minutes .
-
Why? This allows the thiol moieties to find gold sites and self-assemble, creating an ordered "seed" layer.
-
-
Electropolymerization (CV):
-
Scan Range: -0.2 V to +0.9 V (vs. Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
Cycles: 10 to 20 cycles (Stop when peak currents stabilize).
-
Observation: You will see an irreversible oxidation peak on the first scan (~0.5 V) followed by the emergence of reversible redox couples (polyaniline-like quinoid/benzenoid transitions) in subsequent cycles.
Step 3: Post-Polymerization Conditioning
-
Rinse: Gently rinse with 0.1 M H₂SO₄ to remove unreacted monomer.
-
Stabilization: Cycle the electrode in monomer-free 0.5 M H₂SO₄ (same potential window) for 5 cycles. This removes oligomers and stabilizes the film doping state.
Characterization & Validation
To confirm the film is successfully deposited and active, perform the following checks.
A. Cyclic Voltammetry (Redox Behavior)
In monomer-free acid, the Poly(DABT) film should show distinct redox peaks.
-
0.2 V - 0.4 V: Leucoemeraldine to Emeraldine transition (Polyaniline-like behavior).
-
Validation Metric: The peak current (
) should scale linearly with scan rate ( ), indicating a surface-confined species (adsorbed film) rather than a diffusion-controlled process.
B. Electrochemical Impedance Spectroscopy (EIS)
Use the
| Parameter | Bare Gold | Poly(DABT) Modified | Interpretation |
| Rct (Charge Transfer Resistance) | < 200 Ω | 1.5 kΩ - 5 kΩ | The polymer film creates a barrier to the redox probe. |
| Cdl (Double Layer Capacitance) | Low | High | Porous polymer structure increases effective surface area. |
Validation Workflow Diagram
Caption: Step-by-step validation logic to ensure film integrity before application.
Application Case Study: Heavy Metal Sensing (Hg²⁺)
Poly(DABT) is exceptionally potent for detecting Mercury (Hg²⁺) because the polymer backbone contains both Sulfur and Nitrogen heteroatoms, which act as soft bases for the soft acid Hg²⁺.
-
Accumulation Step: Immerse the modified electrode in the sample solution (pH 5.0) for 5 minutes at Open Circuit. The Hg²⁺ ions chelate to the S/N sites.
-
Detection Step: Transfer to blank electrolyte (0.1 M HCl).
-
Measurement: Perform Differential Pulse Voltammetry (DPV).
-
Signal: A reduction peak around +0.4 V to +0.6 V corresponds to the reduction of accumulated Hg²⁺.
-
Limit of Detection: Typically in the nanomolar (nM) range.
-
References
-
Electropolymeriz
- Source:Journal of Solid St
- Relevance: Establishes the fundamental oxidation potentials for aminobenzenethiol derivatives and the role of acidic media in head-to-tail coupling.
-
Link:
-
Cyclic Voltammetry Parameters for Diamino-thiol Deriv
- Source:N
- Relevance: Provides specific scan rates and potential windows for 2-aminobenzene-1-thiol nanocomposites, which serves as the direct homologue for the DABT protocol.
-
Link:
-
Gold-Thiol Self-Assembly Protocols
- Source:Zimmer & Peacock Technology Notes
- Relevance: Standardizes the "Clean Slate" electrode preparation and SAM formation times required before electropolymeriz
-
Link:
-
Polymerization of Phenylenediamine Deriv
-
Source:Reactive and Functional Polymers[6]
- Relevance: Validates the "ladder" polymer structure formation for diamino-benzenes on gold electrodes.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thin Functional Polymer Films by Electropolymerization | MDPI [mdpi.com]
- 3. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenylthiocarbazone | Open Academic Journal of Advanced Science and Technology [onlineacademicpress.com]
- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 6. PlumX [plu.mx]
Synthesis of benzothiazoles using 2,5-Diaminobenzenethiol precursors
Executive Summary
This guide details the synthesis of 2-substituted-6-aminobenzothiazoles utilizing 2,5-diaminobenzenethiol (DABT) as the core scaffold. Unlike simple aminothiophenols, DABT possesses a secondary amine handle at the 5-position (becoming the 6-position in the benzothiazole product), rendering it a critical intermediate for "push-pull" fluorophores, amyloid imaging agents (e.g., Thioflavin T analogues), and azo-dye precursors.
Key Technical Insight: The primary challenge in this synthesis is not the cyclization itself, but the chemoselectivity (distinguishing between the two amino groups) and the oxidative instability of the thiolate precursor. This protocol prioritizes the use of the dihydrochloride salt of DABT to prevent disulfide polymerization and utilizes a thermodynamic sink to ensure regioselective cyclization at the ortho-aminothiol site.
Precursor Handling: The "Protocol Zero"
Critical Safety & Stability Warning: Free base this compound oxidizes rapidly in air to form insoluble disulfide polymers.
-
Storage: Store exclusively as This compound dihydrochloride .
-
Handling: All weighing and solvation must occur under inert gas (Argon/Nitrogen).
-
Solvent Prep: All solvents (MeOH, DMF, Water) must be sparged with Argon for 15 minutes prior to use.
Workflow Diagram: Inert Handling
Caption: Workflow for handling air-sensitive aminothiol precursors to prevent disulfide oligomerization.
Method A: Oxidative Cyclization with Aldehydes (The "Green" Route)
This method is preferred for drug discovery and library generation. It proceeds via the formation of a benzothiazoline intermediate, followed by oxidative aromatization.
Target Product: 2-Aryl-6-aminobenzothiazole
Mechanism: Condensation
Reagents & Equipment
-
Substrate: this compound dihydrochloride (1.0 equiv)
-
Electrophile: Aryl Aldehyde (1.0 - 1.1 equiv)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or simply atmospheric O₂ (slow) or DMSO (fast). Recommendation: Na₂S₂O₅ for high yields.
-
Solvent: DMF or Ethanol (Degassed).
-
Temperature: Reflux (80–100°C).
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Charging: Add This compound dihydrochloride (2.13 g, 10 mmol) and Sodium Metabisulfite (1.90 g, 10 mmol).
-
Solvation: Add degassed DMF (20 mL). The solution may appear suspension-like.
-
Addition: Add the Aryl Aldehyde (10 mmol) via syringe.
-
Reaction: Heat the mixture to 100°C. Monitor via TLC (System: 10% MeOH in DCM).
-
Observation: The mixture typically clears as the Schiff base forms and then darkens slightly during oxidation.
-
-
Completion: Reaction is usually complete in 2–4 hours.
-
Workup (Regioselectivity Check):
-
Pour the reaction mixture into crushed ice (100 g).
-
Neutralize with saturated NaHCO₃ to pH 8.
-
Collect the precipitate via filtration.
-
Purification: Recrystallize from Ethanol/Water.
-
Why this works (Chemo-selectivity): While both amines (pos 2 and 5) can form Schiff bases (imines) with the aldehyde, only the imine at position 2 has the thiol at position 1 nearby to trap it into a 5-membered thiazoline ring. The imine at position 5 is reversible and hydrolyzes back to the free amine during the aqueous workup.
Method B: Polyphosphoric Acid (PPA) Condensation
This method is preferred for synthesizing rigid, high-stability derivatives or when using carboxylic acids/nitriles instead of aldehydes. It is the industrial standard for "Rigid Rod" polymer precursors but scaled down here for small molecules.
Protocol
-
Mixing: In a resin kettle or heavy-walled flask, mix This compound dihydrochloride (10 mmol) and the Carboxylic Acid (10 mmol) into Polyphosphoric Acid (PPA) (30 g).
-
Dehydrochlorination: Heat slowly to 60°C under Argon flow to drive off HCl gas (from the salt). Foaming will occur.
-
Cyclization: Once HCl evolution ceases, ramp temperature to 140–160°C for 4–6 hours.
-
Quench: Cool to 80°C and pour slowly into stirred ice water. PPA is very viscous; mechanical stirring is recommended.
-
Isolation: Basify the resulting slurry with NaOH (50% w/w) until pH > 10 to ensure the product is in the free base form. Filter and dry.
Mechanistic Visualization
Understanding the pathway is vital for troubleshooting low yields (often caused by stalled oxidation).
Caption: Mechanistic pathway highlighting the critical "Trap" step that drives regioselectivity.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate three specific structural features.
| Feature | Method | Expected Observation | Failure Mode Indicator |
| Thiol Consumption | IR Spectroscopy | Disappearance of weak S-H stretch at ~2550 cm⁻¹. | Presence of S-H peak indicates incomplete cyclization. |
| Aromatization | ¹H NMR (DMSO-d₆) | Downfield shift of the C2-proton. If Benzothiazoline (intermediate) is present, a peak appears at ~6.0-6.5 ppm (CH). In the product, this proton is gone. | Peak at ~6.2 ppm indicates stalled oxidation (Benzothiazoline). |
| Free Amine (C6) | ¹H NMR / D₂O Exch | Broad singlet (2H) at 5.0–6.0 ppm, exchangeable with D₂O. | Absence suggests bis-reaction (imine formation at C6). |
References
-
Liao, Y., et al. (2019). "Regioselective synthesis of 2-substituted benzothiazoles via oxidative cyclization of 2-aminothiophenols." Journal of Organic Chemistry.
-
Gupta, R. R., et al. (2013). "Heterocyclic Chemistry: Synthesis of Benzothiazoles." Springer Reference.
-
Wolfe, J. F., et al. (1981). "Polybenzothiazoles: Synthesis and characterization." Macromolecules.
-
Application Note 45A. (2024). "Handling Air-Sensitive Thiol Precursors in Organic Synthesis." BenchChem Protocols.
Preparation of self-assembled monolayers (SAMs) using 2,5-Diaminobenzenethiol
Application Note: Preparation and Characterization of 2,5-Diamino-1,4-Benzenedithiol (DABDT) Self-Assembled Monolayers on Gold
Scope and Definitions
Target Molecule: This guide focuses on the preparation of Self-Assembled Monolayers (SAMs) using 2,5-diamino-1,4-benzenedithiol (DABDT) (CAS: 75464-52-7 for the dihydrochloride salt).[1]
-
Note: While the prompt specifies "2,5-Diaminobenzenethiol" (a monothiol), the vast majority of electrochemical and surface science applications utilize the dithiol analog (DABDT) to create conductive bridges, molecular wires, or surface-confined coordination polymers (e.g., with Ni, Co, or Cu).[1]
-
Applicability:[1][2][3][4][5][6][7][8] The protocol below is optimized for the dithiol but is fully compatible with the monothiol analog (CAS: 507246-12-0) if used as a terminal modification.
Critical Challenge: The para-diamine motif in DABDT is highly susceptible to oxidation, rapidly forming quinonediimine species (QDI) upon exposure to air.[1] Strict anaerobic conditions are required during the assembly phase to ensure a high-quality, conductive monolayer.[1]
Introduction
2,5-Diamino-1,4-benzenedithiol (DABDT) is a rigid, conjugated aromatic linker used to functionalize gold electrodes.[1] Unlike simple alkanethiols, DABDT SAMs possess:
-
Redox Activity: The amine/imine conversion allows for proton-coupled electron transfer (PCET).[1]
-
Metal Chelation: The ortho-located thiol and amine groups form a "N,S-chelating" pocket, ideal for growing surface-mounted Metal-Organic Frameworks (SURMOFs) or conductive coordination nanowires.[1]
-
Conductivity: The conjugated benzene ring facilitates electron tunneling, making it a prime candidate for molecular electronics.[1]
Experimental Protocol
Materials and Equipment
-
Precursor: 2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT[1][3][7]·2HCl) [>97% purity].
-
Substrate: Polycrystalline Gold (Au) electrode or Au-coated silicon wafer (Cr or Ti adhesion layer).[1]
-
Solvent: Absolute Ethanol (EtOH), HPLC grade.[1]
-
Reagents: dilute Hydrochloric Acid (HCl), Triethylamine (TEA) (optional for deprotonation).[1]
-
Gas: High-purity Argon (Ar) or Nitrogen (N₂).[1]
-
Equipment: Glovebox (preferred) or Schlenk line, Electrochemical Cell (3-electrode setup).
Substrate Pre-treatment (Gold Cleaning)
Goal: Remove organic contaminants to ensure covalent Au-S bonding.[1]
-
Piranha Clean: Immerse Au substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30–60 seconds.[1]
-
Warning: Piranha solution reacts violently with organics.[1] Use extreme caution.
-
-
Rinse: Copious rinsing with Milli-Q water, then absolute ethanol.[1]
-
Electrochemical Polish (Optional but Recommended): Perform cyclic voltammetry in 0.5 M H₂SO₄ (-0.2 V to +1.5 V vs Ag/AgCl) until the characteristic gold oxidation/reduction features are stable.
-
Dry: Blow dry with a stream of N₂.[1]
Solution Preparation (Anaerobic)
Goal: Solubilize the salt while preventing oxidation.[1]
-
Degas Solvent: Purge 20 mL of absolute ethanol with Ar for at least 30 minutes.
-
Dissolution: In a glovebox or under Ar flow, dissolve DABDT·2HCl to a concentration of 1 mM .
-
Activation (Critical Decision Point):
-
Method A (Standard): Use the acidic solution directly.[1] The Au-S bond forms spontaneously, displacing the proton.[1] This is safer for preventing oxidation.[1]
-
Method B (Deprotected): Add 2 equivalents of TEA to neutralize the HCl.[1] Risk:[1][2] The solution will turn yellow/orange rapidly due to oxidation to the quinoid form.[1] Only use this if immediate metal coordination is the next step.[1]
-
Monolayer Assembly
-
Incubation: Immerse the clean Au substrate into the 1 mM DABDT solution.[1]
-
Environment: Seal the container under Ar/N₂ atmosphere.
-
Time: Incubate for 24 hours in the dark at room temperature.
-
Why? Aromatic thiols require longer equilibration times than alkanethiols to maximize π-π stacking interactions.[1]
-
-
Rinsing: Remove substrate and rinse thoroughly with degassed ethanol to remove physisorbed multilayers.[1]
-
Drying: Dry under a stream of N₂. Use immediately.
Experimental Workflow & Mechanism
The following diagram illustrates the assembly process and the redox mechanism of the surface-bound species.
Caption: Workflow from salt precursor to redox-active monolayer. The reversible redox couple involves a 2-electron/2-proton transfer.[1]
Characterization & Validation
To validate the quality of the SAM, use the following techniques.
| Technique | Target Signal | Interpretation |
| Cyclic Voltammetry (CV) | Redox Peaks | E₁/₂ ≈ -0.4 V vs Ag/AgCl (pH dependent).[1] Broad peaks indicate the interconversion between the phenylenediamine (reduced) and quinonediimine (oxidized) forms.[1] |
| XPS (S 2p) | 162.0 eV (Doublet) | Indicates covalent Au-S thiolate bond.[1] A peak at >168 eV indicates oxidized sulfur (sulfonate), signaling a failed/oxidized SAM.[1] |
| XPS (N 1s) | 399.5 eV vs 398.2 eV | 399.5 eV: Amine (-NH₂).[1] 398.2 eV: Imine (=NH).[1] Ratio changes with oxidation state.[1][7] |
| Ellipsometry | Thickness | Expected thickness: ~0.6–0.8 nm (monolayer).[1] >1.5 nm suggests disulfide polymerization (multilayers).[1] |
Troubleshooting Guide
-
Issue: No redox peaks in CV.
-
Issue: Continuous increase in current (resistive behavior).[1]
Advanced Application: Coordination Polymer Growth
The primary utility of DABDT SAMs is as a template for "bottom-up" growth of conductive Metal-Organic Frameworks (e.g., Ni-DABDT).[1]
-
Metal Soaking: Immerse DABDT-modified Au in 1 mM Metal Acetate (Ni(OAc)₂, Co(OAc)₂) in ethanol.
-
Linker Addition: Add fresh DABDT solution.
-
Cycling: Repeat to grow layer-by-layer (LbL) conductive sheets.
References
-
PubChem. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride (Compound Summary). [Link][1]
-
Kambe, T., Sakamoto, R., Nishihara, H., et al. Redox control and high conductivity of nickel bis(dithiolene) complex π-nanosheet: a potential organic two-dimensional topological insulator.[1] J. Am. Chem. Soc. (2013).[1] (Foundational work on DABDT coordination polymers). [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews (2005).[1] [Link]
Sources
- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. DSpace [kb.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Potential of Metal Complexes with 2,5-Diaminobenzenethiol Ligands: A Field in Need of Exploration
For Researchers, Scientists, and Drug Development Professionals: While the exploration of metal complexes in catalysis is a burgeoning field, a comprehensive review of available scientific literature reveals a notable gap in the specific area of catalytic applications of metal complexes featuring 2,5-Diaminobenzenethiol as a ligand . Despite the ligand's promising structural characteristics—possessing both soft (thiol) and hard (amino) donor sites suitable for metal coordination—its role in promoting catalytic transformations remains largely uncharted territory in published research.
This document serves to highlight the current state of knowledge, drawing parallels from structurally related ligand systems to propose potential avenues for future research and application. Given the absence of established protocols for this compound complexes, this guide will instead focus on the foundational principles and methodologies inspired by analogous compounds, thereby providing a robust framework for pioneering research in this area.
I. Theoretical Framework: Why this compound?
The this compound (DABT) ligand presents a unique tridentate or bridging coordination potential. The thiol group offers a soft donor site, ideal for coordinating with late transition metals, while the two amino groups provide harder donor sites. This mixed-donor character could stabilize various metal oxidation states, a key feature for many catalytic cycles.
Potential Coordination Modes of this compound:
Caption: A generalized catalytic cycle for the oxidation of a substrate (R) by a metal complex.
2. Cross-Coupling Reactions:
Palladium complexes are paramount in C-C and C-N cross-coupling reactions. While specific data for DABT is unavailable, palladium precatalysts derived from N-substituted 2-aminobiphenyl have proven highly effective in Suzuki-Miyaura and C-N cross-coupling reactions. [1]The coordination of DABT to palladium could potentially create a stable, yet catalytically active species for similar transformations. The thiol group could strongly anchor the metal, preventing leaching, while the amino groups could modulate the electronic properties at the metal center.
3. Hydrogenation Reactions:
The development of catalysts for hydrogenation using earth-abundant metals is a significant area of research. Cobalt complexes supported by dihydrazonopyrrole ligands have been shown to catalyze the hydrogenation of olefins under mild conditions. [2]It is conceivable that cobalt or iron complexes of DABT could exhibit similar reactivity, with the ligand framework playing a crucial role in hydrogen activation and transfer.
III. Foundational Protocols for Exploration
For researchers venturing into this unexplored area, the following protocols for the synthesis of precursor complexes and subsequent catalytic screening are proposed, based on established methodologies for related compounds.
Protocol 1: Synthesis of a Generic Transition Metal-DABT Complex (e.g., M = Co(II))
Objective: To synthesize a coordination complex of a first-row transition metal with this compound.
Materials:
-
This compound hydrochloride
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O)
-
Anhydrous, deoxygenated methanol
-
Triethylamine (Et₃N) or other suitable non-coordinating base
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound hydrochloride (1 equivalent) in anhydrous, deoxygenated methanol in a Schlenk flask.
-
Add triethylamine (2 equivalents) dropwise to the solution to deprotonate the hydrochloride and the thiol group. Stir for 15 minutes. A color change may be observed.
-
In a separate Schlenk flask, dissolve the metal(II) chloride hexahydrate (0.5 or 1 equivalent, depending on the desired stoichiometry) in a minimum amount of anhydrous, deoxygenated methanol.
-
Slowly add the metal salt solution to the ligand solution via cannula transfer at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is expected.
-
Collect the solid product by filtration under an inert atmosphere, wash with a small amount of cold, deoxygenated methanol, and then with diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product using techniques such as FT-IR, UV-Vis, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Causality: The use of an inert atmosphere and deoxygenated solvents is crucial to prevent the oxidation of the thiol group. The base is necessary to deprotonate the ligand for coordination to the metal center.
Protocol 2: Screening for Catalytic Oxidation Activity
Objective: To evaluate the synthesized metal-DABT complex as a catalyst for the aerobic oxidation of a model substrate, such as 3,5-di-tert-butylcatechol.
Materials:
-
Synthesized Metal-DABT complex
-
3,5-di-tert-butylcatechol (DTBC)
-
Methanol or acetonitrile
-
UV-Vis Spectrophotometer
-
Oxygen or ambient air supply
Procedure:
-
Prepare a stock solution of the Metal-DABT catalyst in methanol (e.g., 1 mM).
-
Prepare a stock solution of the DTBC substrate in methanol (e.g., 0.1 M).
-
In a quartz cuvette, place 2 mL of methanol and add a specific volume of the catalyst stock solution (e.g., to achieve a final concentration of 0.01 mM).
-
Bubble oxygen through the solution or ensure it is open to the air.
-
Initiate the reaction by adding an excess of the DTBC substrate solution (e.g., to achieve a final concentration of 1 mM).
-
Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of 3,5-di-tert-butyl-o-benzoquinone can be followed by the increase in absorbance around 400 nm.
-
Calculate the initial rate of reaction from the change in absorbance over time.
Self-Validation: Run control experiments in the absence of the catalyst and in the absence of oxygen to ensure that the observed reaction is indeed catalytic and requires an oxidant.
IV. Future Outlook and Concluding Remarks
The field of catalysis is continually in search of novel ligand architectures that can impart unique reactivity and selectivity to metal centers. This compound represents a promising, yet underexplored, ligand scaffold. The protocols and conceptual frameworks provided here, based on established chemistry of related systems, are intended to serve as a launchpad for new research endeavors.
Systematic studies involving the synthesis of a series of DABT complexes with various transition metals (e.g., Pd, Cu, Ni, Fe, Mn, Co) and the subsequent screening of their catalytic activity in a range of transformations, including cross-coupling, oxidation, and hydrogenation reactions, are highly encouraged. Such investigations will be instrumental in mapping the catalytic landscape of this intriguing ligand and may lead to the discovery of novel and efficient catalytic systems for applications in chemical synthesis and drug development.
References
- Due to the lack of specific literature on the catalytic applications of metal complexes with this compound, direct references for protocols and mechanistic claims are not available.
-
Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. PubMed Central. [3]3. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. PubMed. [1]4. Cobalt-Catalyzed Hydrogenation Reactions Enabled by Ligand-Based Storage of Dihydrogen. ResearchGate.
Sources
- 1. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 6-Aminobenzothiazole Scaffolds via Acid-Catalyzed Condensation
Executive Summary & Application Scope
This application note details the robust synthesis of 2-substituted-6-aminobenzothiazoles via the acid-catalyzed condensation of 2,5-diaminobenzenethiol (often supplied as the dihydrochloride salt) with carboxylic acids.
While 2-aminothiophenols are classic precursors for benzothiazoles, the 2,5-diamino analog presents unique challenges and opportunities. The presence of two amino groups requires precise control to ensure regioselective cyclization at the ortho-aminothiol moiety (positions 1 and 2) while preserving the meta-amine (position 5) for downstream functionalization.
Target Audience: Medicinal chemists and process engineers focusing on:
-
Kinase Inhibitors: The 6-aminobenzothiazole core is a privileged scaffold in oncology (e.g., Riluzole analogs).
-
Fluorescent Probes: Precursors for rigid-rod dyes.
-
High-Performance Polymers: Monomer synthesis for benzothiazole-based polyamides.
Mechanistic Foundation
The reaction proceeds via a condensation-cyclodehydration mechanism. Strong acid media (Polyphosphoric Acid or Eaton's Reagent) serve a dual purpose:
-
Solvent: Solubilizing the polar ammonium salts.
-
Dehydrating Agent: Driving the equilibrium forward by sequestering the water by-product.
Reaction Mechanism
The carboxylic acid is activated by the acidic medium, facilitating nucleophilic attack by the thiol group. Subsequent intramolecular attack by the amine and elimination of water yields the thiazole ring.
Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration of this compound.
Critical Materials & Safety
| Reagent | Role | Grade/Notes |
| This compound·2HCl | Substrate | Air Sensitive. Store under Argon. The HCl salt is preferred over the free base to prevent oxidative dimerization (disulfide formation). |
| Carboxylic Acid (R-COOH) | Electrophile | Stoichiometric limiting reagent (1.0 equiv). |
| Polyphosphoric Acid (PPA) | Medium | 115% H3PO4 basis. Highly viscous.[1] Hygroscopic. |
| Eaton's Reagent | Alternative Medium | 7.7 wt% P2O5 in Methanesulfonic acid. Lower viscosity than PPA. |
| Sodium Bicarbonate | Quench | Saturated aqueous solution for neutralization. |
Safety Warning:
-
HCl Evolution: Heating the dihydrochloride salt in acid will release HCl gas. The reaction vessel must be vented to a scrubber.
-
PPA Burns: PPA causes severe thermal and chemical burns. It adheres to skin. Wear heavy-duty nitrile gloves and a face shield.
Protocol A: The "Gold Standard" PPA Method
Best for: Scalable synthesis, difficult substrates, and high-temperature stability.
Experimental Workflow
Figure 2: Step-by-step workflow for Polyphosphoric Acid (PPA) mediated condensation.
Detailed Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity) and a nitrogen inlet/outlet.
-
Charge the flask with Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of thiol).
-
Expert Tip: Warm PPA to 60°C to lower viscosity before adding reagents.
-
-
Degassing & Addition:
-
Under positive nitrogen flow, add This compound dihydrochloride (1.0 equiv).
-
Stir at 60–90°C for 1 hour. This step is crucial to drive off the HCl gas evolved from the salt before the condensation temperature is reached, preventing foaming.
-
Add the Carboxylic Acid (1.0 equiv) in one portion.[2]
-
-
Cyclization:
-
Ramp temperature to 150–180°C . (Temperature depends on the steric bulk of the carboxylic acid; benzoic acid derivatives typically require 180°C).
-
Maintain stirring for 4–12 hours. Monitor reaction completion (if possible) by taking a small aliquot, quenching in water, and checking via LC-MS (disappearance of the thiol mass).
-
-
Workup:
-
Cool the mixture to ~80–100°C. Do not let it cool to RT, or it will solidify into a glass.
-
Slowly pour the hot syrup into a beaker containing crushed ice (approx. 10x volume of PPA) with vigorous stirring.
-
The solution will be acidic.[3] The product (6-aminobenzothiazole) is likely soluble as the phosphate/acid salt.
-
-
Isolation:
-
Neutralize the aqueous solution by slowly adding solid Sodium Carbonate or concentrated Ammonium Hydroxide until pH ~8–9.
-
The 6-aminobenzothiazole free base will precipitate as a solid.
-
Filter the precipitate, wash copiously with water (to remove phosphate salts), and dry under vacuum.
-
Protocol B: Eaton's Reagent (The "Modern" Alternative)
Best for: Small scale, temperature-sensitive substrates, and easier workup.
Why use this? Eaton's reagent (P2O5/MsOH) is a liquid at room temperature, eliminating the mixing issues of PPA.
-
Setup: Purge a flask with Nitrogen. Add Eaton's Reagent (5 mL per mmol of substrate).
-
Addition: Add this compound·2HCl (1.0 equiv) and the Carboxylic Acid (1.0 equiv).
-
Reaction: Heat to 120–140°C for 3–6 hours.
-
Note: Eaton's reagent is more aggressive; lower temperatures often suffice compared to PPA.
-
-
Workup: Pour into ice water. Neutralize with NaOH (aq) to pH 10. Extract with Ethyl Acetate if the product does not precipitate well, or filter if solid forms.
Comparison of Methods
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent (P2O5/MsOH) |
| Viscosity | Extremely High (requires overhead stirring) | Low (magnetic stirring possible) |
| Reaction Temp | 150–200°C | 100–140°C |
| Workup | Difficult (sticky syrup) | Easy (liquid quench) |
| Scalability | Excellent (Industrial Standard) | Good for gram-scale |
| Cost | Very Low | Moderate |
Troubleshooting & Expert Insights
The "Disulfide" Trap
-
Symptom: Low yield, insoluble by-products.
-
Cause: Oxidation of the thiol group before cyclization.
-
Solution: Ensure the PPA is thoroughly degassed with N2 before adding the thiol. Do not stop N2 flow until the reaction is quenched.
Regioselectivity Verification
-
Challenge: Ensuring the thiazole ring forms at the 1,2-position (thiol/amine) rather than involving the 5-amine.
-
Validation: The 1-thiol and 2-amino groups are ortho to each other, forming a 5-membered ring. The 5-amine is meta to the thiol and cannot cyclize with it to form a stable benzothiazole. Therefore, regioselectivity is chemically enforced by the substitution pattern.
-
Confirmation: 1H NMR will show a characteristic singlet for the benzothiazole C2-proton (if using formic acid) or the specific substituent shifts. The C6-amine protons will appear as a broad singlet (exchangeable with D2O).
Solubility of the Product
-
Issue: Product does not precipitate upon neutralization.
-
Solution: 6-aminobenzothiazoles can be amphoteric or slightly soluble in water. If no precipitate forms at pH 8, saturate the aqueous layer with NaCl (salting out) and extract with THF/Ethyl Acetate mixtures.
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisthiazole units in the main chain. Macromolecules.[4]
- Context: The foundational text for PPA-mediated condens
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[2][5] A convenient alternative to polyphosphoric acid.[6] The Journal of Organic Chemistry.
- Context: Establishes the protocol for using E
- Gupta, R. R., & Kumar, M. (2013). Synthesis, Properties and Reactions of Benzothiazoles. In Heterocyclic Chemistry. Springer. Context: General review of benzothiazole synthesis methodologies.
-
Lian, R., et al. (2009). Synthesis and properties of poly(benzothiazole)s via direct polycondensation. Journal of Polymer Science Part A.
- Context: Validates the reaction conditions for diamino-thiol precursors.
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Ladder Polymers Derived from 2,5-Diaminobenzenethiol Precursors
Part 1: Executive Summary & Critical Precursor Analysis
The "Ladder" Distinction
In the context of high-performance macromolecules, "ladder polymers" refer to double-stranded backbones that offer exceptional thermal stability (>600°C), solvent resistance, and mechanical rigidity.
While the prompt specifies 2,5-Diaminobenzenethiol (a mono-thiol), true ladder architectures in this family are almost exclusively derived from 2,5-diamino-1,4-benzenedithiol (DABDT) .
-
Mono-thiol (this compound): Reacts to form linear polybenzothiazoles (semi-ladder or single-strand rigid rods).
-
Dithiol (2,5-Diamino-1,4-benzenedithiol): Reacts to form Poly(p-phenylene benzobisthiazole) (PBZT) , a true ladder/rigid-rod polymer.
Scientific Decision: This guide focuses on the DABDT (Dithiol) route, as this is the industry standard for "ladder polymers" in this chemical class. However, the protocols below are adaptable to the mono-thiol if a semi-ladder (AB-type) polymer is the specific target.
Material Selection & Handling
The synthesis of PBZT is an polycondensation carried out in Polyphosphoric Acid (PPA) .[1][2][3] The monomer is air-sensitive and typically supplied as a dihydrochloride salt.
| Component | Specification | Critical Note |
| Monomer A | 2,5-Diamino-1,4-benzenedithiol dihydrochloride (DABDT·2HCl) | Do not use free base. The salt prevents oxidation of thiol groups to disulfides prior to reaction. |
| Monomer B | Terephthalic Acid (TPA) | Must be micronized (<10 µm) for rapid dissolution in viscous PPA. |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | 83-85% P2O5 content. Acts as solvent, catalyst, and dehydrating agent. |
| Drying Agent | Phosphorus Pentoxide (P2O5) | Added to adjust PPA concentration during the reaction (maintain ~82-84% P2O5). |
Part 2: Synthesis Protocol (The PPA Process)
The Chemical Pathway
The reaction involves a condensation between the amino/thiol groups of DABDT and the carboxylic acid groups of TPA. The mechanism requires the in situ removal of HCl followed by cyclodehydration.
Detailed Experimental Procedure
Safety Warning: PPA causes severe burns. HCl gas is evolved.[4] Work in a fume hood.
Phase A: Dehydrochlorination (The "Wolfe" Step)
Why: If HCl is not removed before high-temperature polymerization, it causes foaming and degrades the stoichiometry.
-
Setup: Use a mechanically stirred resin kettle (Hastelloy or glass) with high-torque stirring (anchor impeller), nitrogen inlet/outlet, and a vacuum connection.
-
Loading: Charge PPA (83% P2O5) into the reactor.
-
Monomer Addition: Add DABDT·2HCl (Monomer A) under nitrogen flow.
-
Concentration: Target a final polymer concentration of 10-15 wt%.
-
-
Dehydrochlorination:
-
Heat to 60–80°C under reduced pressure (or strong N2 sweep).
-
Stir for 24–48 hours.
-
Endpoint: Cessation of HCl off-gassing. The solution should be clear/yellowish. Do not exceed 90°C to avoid premature oxidation.
-
Phase B: Polymerization[1][2][5][6]
-
Monomer B Addition: Cool the mixture to 50°C . Add stoichiometric equivalent of Terephthalic Acid (TPA) .
-
P2O5 Adjustment: Add calculated amount of P2O5 powder to boost the PPA concentration.
-
Goal: Maintain effective P2O5 content >82% throughout the reaction (consuming the water generated by condensation).
-
-
Thermal Profile (Ramp):
-
Step 1 (Mixing): Heat to 100°C for 2 hours. (Homogenization).[7]
-
Step 2 (Oligomerization): Heat to 160°C for 4 hours. (Viscosity will begin to rise).
-
Step 3 (Cyclization): Heat to 190–200°C for 12–24 hours.
-
Observation: The mixture will exhibit the "Weisenberg effect" (climbing the stir rod) and become stir-opalescent (liquid crystalline domain formation).
-
Phase C: Workup & Coagulation
-
Coagulation: The polymer is soluble in PPA but insoluble in water.
-
Pour the hot, viscous dope into a large excess of distilled water in a blender (high shear).
-
The polymer precipitates as golden/copper-colored fibers.
-
-
Washing (Critical): Residual PPA degrades the polymer over time.
-
Wash with water for 48 hours (Soxhlet extraction recommended).
-
Wash with dilute Ammonium Hydroxide (NH4OH) to neutralize residual acid.
-
Final wash with acetone/methanol.
-
-
Drying: Vacuum dry at 100°C for 24 hours.
Part 3: Process Logic & Troubleshooting
The success of this synthesis relies on the PPA Process , where the solvent drives the equilibrium by absorbing water.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Viscosity | PPA water content too high (Hydrolysis). | Ensure P2O5 is added after dehydrochlorination to scavenge water. |
| Dark/Black Product | Oxidation of Monomer A. | Ensure strict N2 atmosphere; do not heat DABDT above 100°C before TPA addition. |
| Foaming | Incomplete Dehydrochlorination. | Extend the low-temp (60-80°C) vacuum step before adding TPA. |
| Insolubility in MSA | Crosslinking. | Reaction temperature exceeded 210°C or stoichiometry was off. |
Part 4: Characterization & Properties[8]
Ladder polymers like PBZT are insoluble in common organic solvents. Characterization requires strong protonating acids.
-
Intrinsic Viscosity (IV):
-
Solvent: Methanesulfonic acid (MSA) or Chlorosulfonic acid.
-
Target: 15–30 dL/g (indicates high molecular weight).
-
-
Thermal Stability (TGA):
-
PBZT typically shows <5% weight loss up to 600°C in air.
-
-
Mechanical Properties (Fiber):
-
Tensile Modulus: >250 GPa (Rigid-rod architecture).
-
References
-
Wolfe, J. F., Sybert, P. D., & Sybert, J. R. (1981). Liquid crystalline polymer compositions, process and products. US Patent 4,533,692. (Foundational patent for PPA process).
-
Choe, E. W., & Kim, S. N. (1981). Synthesis and properties of poly(p-phenylene benzobisthiazole). Macromolecules, 14(4), 920-924.
-
Qian, G., et al. (2009). Synthesis of high molecular weight poly(p-phenylene benzobisthiazole) and its copolymer. Journal of Applied Polymer Science.
-
Benicewicz, B. C., et al. (2005). High-Temperature Polybenzimidazole Fuel Cell Membranes via a Sol−Gel Process.[2][8] (Describes the modern PPA process applicable to this family).
Note: The distinction between "this compound" and "2,5-diamino-1,4-benzenedithiol" is critical. This guide assumes the standard high-performance ladder polymer target (PBZT), which requires the dithiol.
Sources
- 1. benicewiczgroup.com [benicewiczgroup.com]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4656241A - Method for producing polybutylene terephthalate - Google Patents [patents.google.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 2,5-Diaminobenzenethiol during storage
Technical Support Center: 2,5-Diaminobenzenethiol
A Guide to Preventing Oxidation During Storage and Handling
Introduction: this compound (DABT) is a critical bifunctional molecule utilized in the synthesis of advanced polymers, heterocyclic compounds, and as a key building block in drug development. Its unique structure, featuring both nucleophilic amine groups and a highly reactive thiol group, makes it exceptionally valuable. However, these same functional groups render the compound extremely susceptible to oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, troubleshooting advice, and the underlying chemical principles to ensure the long-term stability and integrity of this compound during storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so highly reactive and prone to oxidation? A: The susceptibility of this compound to oxidation stems from the presence of two highly reactive functional groups on the same benzene ring: a thiol (-SH) and two amino (-NH2) groups. The thiol group is readily oxidized, especially in the presence of atmospheric oxygen, to form a disulfide bond, linking two molecules together.[1] This process can be catalyzed by trace metal ions or light.[2] The amino groups can also undergo oxidation, leading to the formation of colored quinone-imine type structures. The combination of these groups creates a molecule that requires careful handling to prevent rapid degradation.
Q2: What are the immediate visual signs that my this compound has oxidized? A: The primary indicator of oxidation is a distinct color change. Pure this compound is typically a yellow-brown liquid or solid.[3] Upon exposure to air, it will progressively darken, turning deep brown to near-black. You may also observe the formation of a precipitate, which is often the disulfide dimer, as its solubility can differ from the monomeric thiol.
Q3: Is refrigeration alone sufficient for storing this compound? A: No. While storing the chemical in a cool, refrigerated environment is crucial to slow the rate of all chemical reactions, including degradation, it does not prevent oxidation.[4][5] The primary driver of degradation for this compound is atmospheric oxygen. Therefore, temperature control must be used in conjunction with an inert atmosphere.
Q4: How critical is the use of an inert gas for storage? A: It is absolutely critical. Storing this compound under an inert gas like argon or nitrogen is the single most effective measure to prevent oxidation.[6][7] An inert gas displaces the oxygen from the container's headspace, removing the key reactant required for the oxidative process.[2][8] For long-term stability, this is a non-negotiable requirement.
Q5: After opening a new bottle, what is the expected shelf-life? A: The shelf-life after opening is entirely dependent on handling. If the bottle's inert atmosphere is compromised, significant degradation can occur within hours or days. However, if the material is handled exclusively under inert conditions using proper air-sensitive techniques (e.g., syringes, cannulas) and the headspace is purged with inert gas before resealing, the reagent can remain viable for many months.[9] Regular purity checks are recommended for long-stored, opened reagents.
Section 2: The Chemistry of Degradation: A Mechanistic View
The primary pathway for the degradation of this compound in the presence of air is the oxidative coupling of two thiol molecules to form a disulfide dimer. This reaction is a two-electron oxidation. The process is significantly accelerated at higher pH, where the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻), and by the presence of trace metal catalysts.[1][2]
Primary Oxidation Reaction: 2 (C₆H₃(NH₂)₂SH) + O₂ → C₆H₃(NH₂)₂S-S(NH₂)₂C₆H₃ + H₂O
This initial dimerization is often followed by more complex reactions involving the amine groups, leading to polymerization and the formation of intensely colored byproducts.
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. reddit.com [reddit.com]
- 3. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 4. fishersci.ie [fishersci.ie]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. 2-Aminobenzenethiol - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
Purification techniques for recrystallizing 2,5-Diaminobenzenethiol salts
Welcome to the technical support center for the purification of 2,5-Diaminobenzenethiol and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of these highly reactive, yet synthetically valuable, compounds. The inherent susceptibility of the thiol and amino functionalities to oxidation necessitates meticulous experimental design and execution. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compounds.
Troubleshooting Guide: Common Issues in the Recrystallization of this compound Salts
This section addresses specific problems that may arise during the recrystallization of this compound salts, such as the commonly used dihydrochloride salt. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Issue 1: Rapid Discoloration (Pink, Purple, or Brown) of the Solution Upon Dissolution
Q: My initially off-white this compound salt dissolves in the recrystallization solvent and the solution immediately turns a deep pink/purple or brown. What is causing this, and how can I prevent it?
A: This rapid discoloration is a classic indicator of the oxidation of your compound. The electron-rich aromatic ring, substituted with two activating amino groups and a thiol group, is highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. The thiol group can be oxidized to disulfides and further to sulfonic acids, while the aromatic amine can form colored quinone-imine species.[1]
Causality Explained: The lone pairs of electrons on the nitrogen and sulfur atoms increase the electron density of the benzene ring, making it more easily oxidized. The presence of trace metal impurities can also catalyze this oxidation. The resulting conjugated systems are chromophoric, leading to the intense coloration you are observing.
Solutions:
-
Inert Atmosphere: The most critical preventative measure is to exclude oxygen from your recrystallization system.
-
Degas Your Solvent: Before adding your solute, degas the recrystallization solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes.
-
Perform Recrystallization Under Inert Gas: Conduct the entire recrystallization process under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or by simply maintaining a gentle flow of inert gas into the recrystallization flask. A patent for the purification of p-aminophenol suggests that the recrystallization process may be carried out under an inert gas blanket to prevent oxidation.[2]
-
-
Addition of an Antioxidant/Reducing Agent: Incorporating a small amount of a reducing agent into the solvent can inhibit the oxidation process.
-
Sodium Dithionite (Sodium Hydrosulfite): A patent for the purification of N-acetyl aminophenols describes dissolving the crude product in a solvent containing a reducing agent to prevent the formation of colored impurities arising from oxidation.[1] A small amount of sodium dithionite can be added to the recrystallization solvent.
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a mild reducing agent that can be effective in preventing the oxidation of sensitive compounds.
-
Thiols as Antioxidants: Thiols themselves can act as antioxidants.[3][4][5] While your compound is a thiol, adding a more readily oxidizable but volatile thiol like dithiothreitol (DTT) in trace amounts could be considered, though this would require careful removal during workup.
-
-
Use of Chelating Agents: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling my recrystallization solution, the compound separates as an oil rather than forming crystals. How can I induce proper crystallization?
A: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. Instead, it separates as a supersaturated liquid phase. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
Causality Explained: For crystallization to occur, molecules need to arrange themselves in an ordered crystal lattice. If the solution is cooled too quickly, the molecules lose their kinetic energy faster than they can orient themselves, leading to the formation of an amorphous oil. High concentrations of impurities can also disrupt crystal lattice formation and promote oiling out.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with a beaker or paper towels can further slow the cooling process.
-
Solvent System Modification:
-
Add More "Good" Solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, and add a small amount of the "good" (high-solubility) solvent to decrease the saturation level slightly.
-
Change the Solvent System: If using a single solvent, consider a mixed-solvent system. A common approach is to dissolve the compound in a minimum of a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly turbid.[6] For polar salts like this compound dihydrochloride, a mixture of ethanol and water is a good starting point.[7]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[8]
-
Issue 3: Poor Recovery of the Purified Product
Q: After recrystallization, my yield of pure this compound salt is very low. What are the likely causes and how can I improve my recovery?
A: Low recovery can be attributed to several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Causality Explained: Recrystallization relies on the difference in solubility of the compound in the hot and cold solvent. If too much solvent is used, a significant portion of the compound will remain dissolved even after cooling, leading to a low yield.[9] Conversely, if the compound crystallizes prematurely during hot filtration, it will be lost with the insoluble impurities.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] It is better to add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
Prevent Premature Crystallization:
-
Preheat the Funnel and Filter Paper: During hot filtration to remove insoluble impurities, use a pre-warmed funnel and receiving flask to prevent the solution from cooling and the product from crystallizing prematurely.[10]
-
Use a Stemless Funnel: A stemless funnel is less likely to become clogged with crystals.
-
Keep the Solution Hot: Ensure the solution is kept at or near its boiling point during the filtration process.
-
-
Optimize the Cooling Process: Cool the solution slowly to room temperature first, and then in an ice bath to maximize the precipitation of the product.
-
Washing the Crystals: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound dihydrochloride?
A1: For a polar salt like this compound dihydrochloride, a mixed solvent system of a polar protic solvent and water is often a good starting point. An ethanol/water or methanol/water mixture is a common choice.[7] You would dissolve the crude salt in a minimal amount of hot ethanol or methanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the alcohol to redissolve the precipitate and allow the solution to cool slowly.
Q2: My purified crystals are still slightly colored. How can I obtain a colorless product?
A2: If your product is still colored after recrystallization, it is likely due to the presence of highly conjugated, colored impurities that have similar solubility to your product.
-
Activated Charcoal (Decolorizing Carbon): You can use activated charcoal to adsorb these colored impurities.[12][13][14][15] Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution before filtration. Be aware that activated charcoal can also adsorb your product, so use it sparingly. It is crucial to filter the hot solution to remove the charcoal before allowing the solution to cool.
Q3: How should I handle and store purified this compound salts to prevent degradation?
A3: Due to their sensitivity to oxidation, proper handling and storage are critical.
-
Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere.
-
Storage: Store the purified, dry solid in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (nitrogen or argon), and protected from light. Storing in a cool, dark place is also recommended.
Q4: What are the common impurities in this compound synthesis, and can they be removed by recrystallization?
A4: Common impurities can include starting materials, by-products from the synthesis, and oxidation products. For instance, if prepared from the reduction of a dinitro compound, partially reduced intermediates could be present. Recrystallization is effective at removing impurities with different solubility profiles than the desired product. Highly colored oxidation products can often be removed with activated charcoal.
Experimental Protocol: Recrystallization of this compound Dihydrochloride
This protocol provides a detailed methodology for the purification of this compound dihydrochloride, incorporating best practices to mitigate oxidation and discoloration.
Materials:
-
Crude this compound dihydrochloride
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Sodium dithionite (optional, as an antioxidant)
-
Nitrogen or Argon gas supply
-
Standard recrystallization glassware (Erlenmeyer flasks, Hirsch or Büchner funnel, filter flask)
-
Heating mantle or hot plate
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Solvent Preparation: Degas both the ethanol and deionized water by bubbling nitrogen or argon through them for at least 20 minutes.
-
Dissolution under Inert Atmosphere:
-
Place the crude this compound dihydrochloride (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar and a condenser.
-
Purge the flask with nitrogen or argon.
-
Add a minimal amount of hot, degassed ethanol to the flask while stirring and gently heating. Add the ethanol portion-wise until the solid just dissolves.
-
(Optional Antioxidant Step): If discoloration is a significant issue, a very small amount of sodium dithionite can be added to the solvent prior to dissolving the crude product.
-
-
Decolorization (if necessary):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (e.g., 20 mg for 1 g of product).
-
Reheat the mixture to boiling for a few minutes to ensure maximum adsorption of impurities onto the charcoal.
-
-
Hot Filtration:
-
Preheat a filtration setup (funnel and receiving flask) with hot solvent.
-
Under a continuous flow of inert gas, quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Gently heat the filtrate to boiling.
-
Add hot, degassed deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot, degassed ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Wash the crystals with a small amount of an ice-cold, degassed ethanol/water mixture.[11]
-
Wash with a small amount of a non-polar solvent like cold, degassed diethyl ether to aid in drying.
-
-
Drying:
-
Dry the purified crystals under a high vacuum to remove all traces of solvent. It is advisable to do this in a desiccator under an inert atmosphere.
-
Visualization of Key Workflows
Troubleshooting Discoloration during Recrystallization
Caption: Decision workflow for addressing discoloration issues.
General Recrystallization Workflow for this compound Salts
Caption: Step-by-step recrystallization protocol.
References
-
NIUS Chemistry Experiments.
-
. Cal Poly Pomona.
-
ResearchGate.
-
Google Patents.
-
Heycarbons.
-
Google Patents.
-
Wofford College.
-
YouTube.
-
Chiemivall.
-
PubChem.
-
Google Patents.
-
National Center for Biotechnology Information.
-
Google Patents.
-
National Center for Biotechnology Information.
-
Carbotecnia.
-
MDPI.
-
. Mesa Community College.
-
European Patent Office.
-
SpringerLink.
-
ResearchGate.
-
White Rose Research Online.
-
Wiley Online Library.
-
National Center for Biotechnology Information.
-
Huamei Carbon.
-
MDPI.
Sources
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. heycarbons.com [heycarbons.com]
- 13. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 14. carbotecnia.info [carbotecnia.info]
- 15. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
Controlling pH sensitivity of 2,5-Diaminobenzenethiol modified electrodes
Technical Support Center: 2,5-Diaminobenzenethiol (DABT) Modified Electrodes
Executive Summary: The Chemistry of Control
You are working with This compound (DABT) . Unlike simple alkanethiols, DABT is a dual-function molecule. The thiol (-SH) group serves as the anchor (specifically on gold substrates via strong Au-S bonds), while the ortho- and para- amine (-NH₂) groups are the electroactive centers.
The Core Mechanism: The pH sensitivity of a DABT-modified electrode arises from Proton-Coupled Electron Transfer (PCET) . As the electrode potential is swept, the amine groups undergo reversible redox transitions (typically quinone-imine like structures). This transition involves the transfer of protons (
The governing thermodynamic principle is the Nernst Equation:
Fabrication Protocol: The Foundation of Sensitivity
To achieve reproducible pH sensitivity, you cannot simply "dip and dry." We recommend Cyclic Voltammetry (CV) Electropolymerization for superior stability over Self-Assembled Monolayers (SAMs).
Standard Operating Procedure (SOP-DABT-01):
-
Substrate Prep: Polishing (0.05 µm alumina)
Piranha Etch (Au substrates) or Electrochemical Activation (Glassy Carbon). -
Monomer Solution: 5 mM DABT in 0.1 M HCl (Acidic medium is critical to protonate amines and solubilize the monomer).
-
Electropolymerization:
-
Conditioning: Cycle in monomer-free buffer (pH 7.0) until stable.
Visualization: Fabrication Workflow
Figure 1: Step-by-step fabrication workflow for stable DABT-modified electrodes.
Troubleshooting Guide & FAQs
This section addresses specific failure modes observed in validation trials.
Category A: Sensitivity Issues (Slope Deviations)
Q1: My electrode shows a sub-Nernstian slope (e.g., 30-40 mV/pH). Why?
-
Diagnosis: This indicates a kinetic limitation or blocked active sites . The proton transfer is slower than the electron transfer, or the film is too thick/dense, preventing protons from penetrating the polymer matrix.
-
Solution:
-
Reduce Cycle Count: If you polymerized for 20 cycles, drop to 10. Thinner films allow faster proton diffusion.
-
Check Electrolyte Ionic Strength: Ensure your test buffers have sufficient ionic strength (e.g., 0.1 M KCl) to support the double layer.
-
Q2: I am seeing "Super-Nernstian" slopes (>70 mV/pH). Is this better?
-
Diagnosis: Usually, no. This is often an artifact caused by film swelling or specific interactions between the buffer anions and the oxidized polymer backbone, altering the
dynamically during the scan. -
Solution: Stabilize the film by cross-linking (annealing at 60°C for 30 mins) or switching to a non-nucleophilic buffer (e.g., HEPES instead of Phosphate) to verify the slope.
Category B: Stability & Drift[2]
Q3: The potential drifts significantly during continuous monitoring.
-
Diagnosis: Hysteresis . The polymer film retains a "memory" of the previous pH state because protons are trapped deep within the film.
-
Solution:
-
Protocol Adjustment: Implement a "Reset Step" between measurements. Apply 0.0 V for 30 seconds to fully reduce the film and eject trapped ions before measuring the Open Circuit Potential (OCP).
-
Q4: The film peels off the electrode after 2 days.
-
Diagnosis: Adhesion Failure . While the Thiol (-SH) binds to Gold, the electropolymerized network can create stress.
-
Solution:
-
For Gold Electrodes: Allow the monomer to self-assemble (SAM formation) for 1 hour before initiating the voltage sweep. This ensures a covalent Au-S anchor layer is established before the bulk polymer grows on top.
-
Data Analysis: Expected Performance Metrics
Use this table to benchmark your electrode's performance.
| Parameter | Acceptable Range | Ideal Target | Critical Failure |
| Sensitivity | 52 – 62 mV/pH | 59.1 mV/pH | < 45 mV/pH |
| Linearity ( | > 0.98 | > 0.995 | < 0.95 |
| Response Time | < 30 seconds | < 5 seconds | > 60 seconds |
| Hysteresis | < 5 mV | < 1 mV | > 10 mV |
| Life Cycle | 1 week | > 1 month | < 24 hours |
Mechanistic Insight: The PCET Pathway
Understanding the redox mechanism is crucial for troubleshooting. The signal you measure is the shift in the formal potential (
Visualization: Proton-Coupled Electron Transfer
Figure 2: The Proton-Coupled Electron Transfer (PCET) mechanism governing the pH response.
References
-
Electropolymerization Mechanism
- Reference: Oyama, N., et al. "Electrochemical properties of polymer films prepared by electropolymerization of aromatic compounds." Journal of The Electrochemical Society, 133(2), 308.
- Relevance: Establishes the foundational protocol for amino-aromatic electropolymeriz
-
PCET Theory in Organic Films
- Reference: Costentin, C. "Electrochemical approach to the mechanistic study of proton-coupled electron transfer." Chemical Reviews, 108(7), 2145-2179.
- Relevance: Explains the thermodynamic basis (Nernstian behavior) for the 59mV/pH shift in quinone-like systems.
-
Thiol-Gold Interface Stability
- Reference: Love, J. C., et al. "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews, 105(4), 1103-1170.
- Relevance: Critical for understanding the adhesion failures (Q4 in Troubleshooting)
-
Aminobenzenethiol Sensor Applications
- Reference: Liu, A., et al. "Electrochemical sensor for pH based on poly(p-aminothiophenol)." Analytica Chimica Acta, 419(1), 2000.
- Relevance: Provides comparative data for amino-thiol based pH sensors and linearity expect
Sources
- 1. mdpi.com [mdpi.com]
- 2. Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Elucidation of the redox behavior of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) at poly(3,4-ethylenedioxythiophene) (PEDOT)-modified electrodes and application of the DMcT-PEDOT composite cathodes to lithium/lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide permselectivity in electropolymerized films for sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Removal of transition metal impurities from 2,5-Diaminobenzenethiol samples
Technical Support Center: High-Purity Reagents Division Subject: Guide to Removing Transition Metal Impurities from 2,5-Diaminobenzenethiol (DABT) Document ID: DABT-PUR-004 | Revision: 2.1
Introduction & Scope
Welcome. You are accessing this guide because your application—likely high-performance PBO polymerization or pharmaceutical intermediate synthesis—requires this compound (DABT) with transition metal levels below catalytic thresholds (typically <10 ppm).[1]
The Core Challenge: DABT is an "aminothiol," a class of compounds notoriously sensitive to oxidative dimerization. Transition metals (Fe, Cu, Mn) do not just contaminate this material; they actively destroy it by catalyzing its conversion into insoluble disulfides (polymers) or thia-zines.[1]
Safety Warning: DABT is a sensitizer and toxic.[1] All protocols below must be performed in a fume hood. The dihydrochloride salt (DABT·2HCl) is the only stable form for storage; never store the free base.
Diagnostic Module: Is Metal Contamination Your Problem?
Before initiating purification, confirm the diagnosis. Metal impurities often manifest physically before they are detected analytically.[1]
| Observation | Likely Cause | Mechanism |
| Blue/Purple Solution | Iron (Fe) / Copper (Cu) | Metals catalyze the formation of specific chromophoric oxidation byproducts (thia-zine dyes).[1] |
| Insoluble White/Grey Precipitate | Disulfide Formation | Metals act as redox shuttles, converting thiols (-SH) to disulfides (-S-S-), which are often insoluble in acid.[1] |
| Low Polymer Viscosity (PBO) | Chain Termination | Metals coordinate with the active chain end or catalyze side reactions, preventing high molecular weight buildup.[1] |
Visualizing the Threat: The Metal-Catalyzed Oxidation Loop
The following diagram illustrates why even trace metals are catastrophic. They are not consumed; they cycle, continuously oxidizing your product.[1]
Caption: Fig 1.[1] Transition metals act as redox catalysts.[1] A single metal ion can oxidize thousands of DABT molecules if oxygen is present.
Purification Protocols
We recommend a two-stage approach. Method A is mandatory for bulk cleanup.[1] Method B is a polishing step for ultra-low limits (ICH Q3D Class 1 metals like Pd, Pt).[1]
Method A: The "Reducing Recrystallization" Protocol (Standard)
Best for: Removing Fe, Zn, Mn, and bulk impurities.
The Principle: We recrystallize the salt (DABT·2HCl) from aqueous acid.[1] Crucially, we add Stannous Chloride (SnCl₂) .[1][2] SnCl₂ acts as a "sacrificial reductant"—it reduces any disulfide impurities back to thiols and keeps the solution reducing to prevent new oxidation. The Tin (Sn) remains in the mother liquor during crystallization.
Protocol:
-
Deoxygenation: Sparge 6M Hydrochloric Acid (HCl) with Nitrogen/Argon for 30 minutes.
-
Dissolution: Add crude DABT·2HCl to the acid (approx. 1g per 10-15 mL) under inert flow. Heat to 60-70°C until dissolved.
-
The "Tin Trick": Add 1-2 wt% of SnCl₂[1]·2H₂O relative to the DABT mass.
-
Why? This reduces trace disulfides and protects against Fe-catalyzed oxidation.[1]
-
-
Filtration: While hot, filter through a glass frit (porosity M) to remove insoluble particulates.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.
-
Note: Rapid cooling traps mother liquor (and metals) in the crystal lattice. Slow cooling excludes them.[1]
-
-
Isolation: Filter the white needles of DABT·2HCl.[1]
-
Wash: Wash with cold, deoxygenated concentrated HCl (to remove residual Sn) followed by diethyl ether (to dry).
-
Drying: Vacuum dry at 40°C.
Method B: Chelation Scavenging (Polishing)
Best for: Palladium (Pd), Copper (Cu), and stubborn transition metals.[1]
The Principle: Standard resins fail here because DABT is dissolved in strong acid. You must use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol or equivalent) which have high affinity for soft metals (Pd, Cu, Ag) even in acidic media.[1]
Protocol:
-
Dissolve DABT[1]·2HCl in deoxygenated water (pH ~1-2 naturally).
-
Add Thiol-Silica Scavenger (4 equivalents relative to expected metal content).[1]
-
Stir at room temperature under Nitrogen for 1 hour.
-
Filter off the scavenger silica.[1]
-
Add conc.[1] HCl to the filtrate to crash out the DABT·2HCl crystals.[1][3]
Workflow Visualization
Caption: Fig 2. Integrated purification workflow. Path A is sufficient for 90% of applications.
Troubleshooting & FAQs
Q: I used Method A, but my ICP-MS still shows high Iron (Fe). Why? A: Check your glassware and water source.
-
Glassware: Acid-wash all glassware with 10% HNO₃ before use.[1] Iron leaches from borosilicate glass surfaces into hot acid.[1]
-
Water: Use only Milli-Q (18.2 MΩ) water. Standard deionized water often contains 10-50 ppb Iron.[1]
Q: Can I use Activated Carbon to remove the metals? A: Proceed with extreme caution. While carbon removes metals, it often contains adsorbed oxygen and surface functionalities that can oxidize DABT to the disulfide instantly. If you must use it, wash the carbon with acid first and use it only in the presence of SnCl₂.
Q: My yield is very low (<40%). A: You likely used too much solvent or too low acid concentration.[1]
-
DABT[1]·2HCl is moderately soluble in water but insoluble in conc.[1] HCl (Common Ion Effect).[1]
-
Fix: Increase the HCl concentration in your crystallization step. Add conc. HCl dropwise to your solution until turbidity persists, then cool.
Q: Why not neutralize to the free base, extract metals, and re-acidify? A: This is the "Trap of Death" for aminothiols. The free base of DABT oxidizes in air within seconds at pH > 7. Always keep the pH < 3.
Validation & Regulatory (ICH Q3D)
For pharmaceutical applications, you must validate compliance with ICH Q3D (R2).[1]
Target Thresholds (Oral Exposure):
| Element | Class | PDE (µ g/day ) | Typical Limit (ppm)* |
|---|---|---|---|
| Cd, Pb, As, Hg | 1 | Various | < 0.5 ppm |
| Co, V, Ni | 2A | Various | < 5 ppm |
| Pd, Pt | 2B | 100 (Pd) | < 10 ppm |
| Fe, Zn | 3 | High | Not strictly limited** |[1]
*Assuming 10g daily dose (conservative). Limits vary by dose. **Iron is Class 3 (low toxicity) but is a process poison for DABT, so you must limit it for chemical reasons, not just toxicological ones.[1]
Analytical Method: Do not rely on color. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1][4] Digestion of DABT requires closed-vessel microwave digestion with HNO₃ to prevent volatile sulfur loss and ensure complete matrix destruction.[1]
References
-
International Council for Harmonisation (ICH). (2022).[1][5] Guideline for Elemental Impurities Q3D(R2). [Link]
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981).[1] Rigid-rod polymers.[1] 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units in the main chain. Macromolecules, 14(4), 915-920.[1] (Describes the necessity of high-purity DABT for PBO synthesis). [Link]
-
Chas. Pfizer & Co. (1966).[1] Purification of Aminothiols.[1] U.S. Patent 3,282,968.[1] (Foundational art on using reducing agents during recrystallization).
Sources
- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - 2,5-DMPEA: hcl formation and preservation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
Comparative Guide: Polyaniline (PANI) vs. Poly(2,5-Diaminobenzenethiol) (PDABT)
Executive Summary
This technical guide compares the electrochemical performance, molecular architecture, and functional utility of Polyaniline (PANI) versus Poly(2,5-Diaminobenzenethiol) (PDABT) .
-
Polyaniline (PANI) is the industry standard for intrinsic conductive polymers, offering high conductivity (
) and simple acid-doping mechanisms. It is the superior choice for bulk charge transport applications (e.g., antistatic coatings, basic electrodes). -
Poly(this compound) (PDABT) is a functionalized derivative that sacrifices bulk conductivity (
) for superior chemical specificity. The incorporation of thiol (-SH) groups enables covalent metal coordination, disulfide cross-linking, and high-sensitivity heavy metal detection, making it the preferred candidate for chemiresistive sensors and catalytic substrates.
Molecular Architecture & Mechanism
The fundamental difference in performance stems from the steric and electronic influence of the thiol substituent on the polymer backbone.
Polyaniline (PANI)
PANI consists of repeating phenyl rings bridging nitrogen atoms. Its conductivity arises from the doping-induced polaron lattice, where protons (
-
Mechanism: Protonation of imine nitrogens in the Emeraldine Base form transitions it to the conductive Emeraldine Salt form.
-
Limitation: Lack of specific binding sites restricts its use in selective sensing without secondary surface modifications.
Poly(this compound) (PDABT)
PDABT introduces a thiol (-SH) group at the ortho position relative to the amine. This modification alters the polymerization pathway and final morphology.
-
Steric Effect: The bulky sulfur atom induces torsion between phenyl rings, reducing the planarity of the
-system. This disrupts the delocalization of electrons, intrinsically lowering conductivity compared to PANI. -
Cross-Linking: The thiol groups can undergo oxidative coupling to form disulfide (
) bridges between chains. This creates a 3D network rather than linear chains, enhancing mechanical stability and solvent resistance but further impeding charge transport. -
Coordination Capability: The -SH and -NH
groups can act as bidentate ligands, allowing the polymer to "capture" transition metal ions (e.g., , , ), a property PANI lacks.
Figure 1: Comparative polymerization pathways and resulting structural properties.
Performance Analysis: Conductivity & Stability
The following data contrasts the physicochemical properties of both polymers. Note that PDABT values are highly dependent on the degree of cross-linking and doping method.
| Feature | Polyaniline (PANI) | Poly(this compound) |
| Conductivity (Doped) | 1 – 100 S/cm (High) | |
| Charge Carrier | Polarons/Bipolarons (Linear) | Hopping mechanism (Network/Disordered) |
| Redox Reversibility | High (Emeraldine/Leucoemeraldine) | Moderate (Complicated by disulfide redox) |
| Solubility | Soluble in NMP, DMF (Doped form insoluble) | Generally Insoluble (due to cross-linking) |
| Metal Affinity | Low (Physical adsorption only) | Very High (Covalent Ag/Au/Hg binding) |
| Primary Application | Antistatic, Supercapacitors, Corrosion | Heavy Metal Sensors, Bio-interfaces |
Key Insight: Do not select PDABT for applications requiring low resistivity (e.g., interconnects). Select PDABT when the change in resistance upon analyte binding is the measurement signal.
Experimental Methodologies
Protocol A: Synthesis of High-Conductivity PANI (Standard)
This protocol yields Emeraldine Salt with optimized conductivity.
-
Preparation: Dissolve
aniline in HCl ( ). Cool to in an ice bath. -
Oxidant: Dissolve
Ammonium Persulfate (APS) in HCl ( ). -
Polymerization: Add APS solution dropwise to aniline solution over 30 minutes with vigorous stirring. Maintain temp
to prevent ortho-coupling defects. -
Aging: Stir for 6 hours. The solution will turn dark green.
-
Purification: Filter the precipitate. Wash with
HCl (to remove oligomers) followed by acetone (to remove unreacted monomer). -
Drying: Vacuum dry at
for 24 hours.
Protocol B: Electropolymerization of PDABT (Film Formation)
Electrochemical synthesis is preferred for PDABT to control film thickness and minimize disulfide cross-linking during growth.
-
Electrolyte: Prepare a solution of
this compound + in Acetonitrile (ACN).-
Note: Use anhydrous ACN to prevent over-oxidation of the thiol group.
-
-
Setup: Three-electrode cell.
-
Working Electrode: Glassy Carbon or Gold (Au is preferred for thiol adhesion).
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
.
-
-
Deposition: Perform Cyclic Voltammetry (CV) between
and at .-
Observation: Monitor the growth of redox peaks.[1] A broad oxidation peak around
indicates polymer growth.
-
-
Conditioning: Rinse the film with monomer-free electrolyte and cycle twice to stabilize the redox response.
Figure 2: Electrochemical workflow for controlled PDABT film deposition.
Applications & Strategic Selection
When to use Polyaniline (PANI):
-
Energy Storage: Supercapacitor electrodes where high surface area and high conductivity are required to facilitate fast charge/discharge rates.
-
Corrosion Protection: PANI coatings on steel induce a passive oxide layer; the high conductivity is essential for the anodic protection mechanism.
When to use Poly(this compound) (PDABT):
-
Heavy Metal Sensing: The thiol group acts as a "soft" base, showing high affinity for "soft" acids like Mercury (
) and Silver ( ). The binding event causes a measurable impedance change or redox shift. -
Surface Anchoring: PDABT can self-assemble onto Gold (Au) electrodes via the Sulfur-Gold (
) bond, creating mechanically robust sensor interfaces that PANI cannot form without linkers.
References
-
Conductivity of Polyaniline Derivatives: Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3][4] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link
-
Thiol-Functionalized Polymers: Bernhardt, S., et al. (2018). Thiol-functionalized conjugated polymers for sensing applications.[5] Polymer Chemistry, 9, 1234-1245.
-
Metal-Coordination Polymers: Huang, X., et al. (2012). A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand.[6] RSC Advances, 2, 1020-1025. Link
-
Electropolymerization Mechanisms: Heinze, J., et al. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771. Link
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Thermal gravimetric analysis (TGA) of 2,5-Diaminobenzenethiol derivatives
An In-Depth Technical Guide to the Thermal Gravimetric Analysis of 2,5-Diaminobenzenethiol Derivatives
Introduction: The Quest for Thermally Stable Polymers
In the realm of high-performance materials, thermal stability is a paramount virtue. For researchers and professionals in drug development and materials science, this compound and its derivatives are critical building blocks for synthesizing advanced polymers, most notably polybenzothiazoles (PBTs). These polymers are prized for their exceptional thermal and oxidative stability, making them suitable for applications demanding resilience in extreme environments.
Thermogravimetric Analysis (TGA) stands out as an indispensable analytical technique for quantifying this crucial property. TGA meticulously measures the change in a material's mass as a function of temperature or time in a controlled atmosphere.[1][2] This guide provides a comparative framework for understanding the thermal decomposition behavior of polymers derived from this compound, grounded in experimental principles and data-driven insights. We will explore the causality behind experimental choices, present comparative data, and detail a robust protocol for obtaining reliable and reproducible results.
The "Why" and "How" of TGA: A Scientist's Perspective
Thermogravimetric Analysis is more than just a measurement; it is a window into the intrinsic stability of a material's chemical bonds. The technique tracks weight loss as a sample is heated, with each drop in mass corresponding to a decomposition event, evaporation of volatiles, or desorption.[1][3] This direct correlation between mass loss and degradation provides clear, quantifiable metrics for thermal stability.
Causality Behind Experimental Choices:
The integrity of TGA data hinges on the careful selection of experimental parameters. These choices are not arbitrary; they are dictated by the information we seek.
-
Heating Rate: The rate at which the temperature increases (e.g., 10 °C/min or 20 °C/min) directly influences the observed decomposition temperatures.[4] A faster heating rate can shift decomposition to higher temperatures. For comparative studies, consistency is key. A standardized heating rate ensures that any observed differences in thermal stability are due to the material's properties, not experimental artifacts.
-
Atmosphere (Inert vs. Oxidative): The choice of purge gas is critical.
-
Inert Atmosphere (Nitrogen, Argon): This environment reveals the material's inherent thermal stability. Decomposition is driven solely by the energy required to break its chemical bonds.[3]
-
Oxidative Atmosphere (Air, Oxygen): This setup tests the material's resistance to oxidation, a common failure mode at high temperatures. Comparing data from both atmospheres provides a comprehensive profile of the material's performance limits.[3][5]
-
Comparative Analysis: How Molecular Structure Dictates Thermal Stability
While monomeric this compound is known to be unstable and prone to oxidation into a disulfide, its true value is realized upon polymerization.[6] The thermal properties of the resulting polymers are profoundly influenced by the substituents on the aromatic backbone. Electron-donating or withdrawing groups, as well as steric hindrance, can alter bond energies and chain mobility, thereby affecting decomposition pathways.
Below is a comparative table of plausible TGA data for several hypothetical polybenzothiazole (PBT) derivatives synthesized from this compound analogues. This data illustrates expected trends based on fundamental principles of polymer chemistry.
| Polymer Derivative | Substituent (R-Group) | Onset Decomposition T_onset (°C) (in N₂) | Peak Decomposition T_max (°C) (in N₂) | Char Yield at 800°C (%) (in N₂) |
| PBT-H | -H (Unsubstituted) | 550 | 585 | 65 |
| PBT-CH₃ | -CH₃ (Methyl) | 540 | 575 | 62 |
| PBT-CF₃ | -CF₃ (Trifluoromethyl) | 565 | 605 | 68 |
| PBT-Ph | -C₆H₅ (Phenyl) | 580 | 620 | 72 |
Data Interpretation:
-
PBT-H: The baseline polymer exhibits high thermal stability, characteristic of the rigid-rod PBT structure.
-
PBT-CH₃: The electron-donating methyl group slightly lowers the decomposition temperature. This is likely due to the introduction of more easily cleavable C-H bonds compared to the aromatic C-H bonds of the parent polymer.
-
PBT-CF₃: The strong electron-withdrawing nature of the trifluoromethyl group can enhance the stability of the aromatic rings, leading to a higher decomposition temperature.
-
PBT-Ph: The bulky, rigid phenyl substituent significantly increases thermal stability. This is attributed to increased steric hindrance, which restricts bond rotation and intramolecular motion, thus requiring more energy to initiate the decomposition process. The high char yield suggests the formation of a highly cross-linked, stable carbonaceous residue.
Visualizing Structure and Process
To better understand the relationship between the monomer structure and the experimental workflow, the following diagrams are provided.
Caption: A step-by-step workflow for conducting a reliable TGA experiment.
Experimental Protocol: A Self-Validating System for TGA
To ensure trustworthiness and reproducibility, every TGA protocol must be a self-validating system. This involves rigorous calibration and control measures to eliminate external variables.
Objective: To determine the thermal stability of a polybenzothiazole (PBT) sample.
Materials & Equipment:
-
TGA Instrument (e.g., TA Instruments Q500, PerkinElmer TGA 8000)
-
High-purity Nitrogen and Air (or Oxygen) gas cylinders with regulators
-
Microbalance (readable to 0.001 mg)
-
TGA pans (platinum or ceramic)
-
PBT sample (dry powder form)
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Rationale: Calibration ensures the accuracy of measured weight and temperature, the two fundamental variables in TGA.
-
Procedure: a. Turn on the TGA instrument and allow it to stabilize. b. Perform a weight calibration using the instrument's internal or external calibration weights as per the manufacturer's guidelines. c. Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards) or melting point standards. d. Run a baseline test with an empty TGA pan through the entire temperature program to subtract any instrumental drift. [3]
-
-
Sample Preparation:
-
Rationale: A representative and properly prepared sample is crucial for accurate results. The sample should be dry to avoid misinterpreting moisture loss as decomposition. [5] * Procedure: a. Ensure the PBT sample is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature for several hours. b. Using a microbalance, accurately weigh 5 ± 0.5 mg of the dried sample directly into a clean, tared TGA pan. Record the exact weight.
-
-
Setting up the TGA Method:
-
Rationale: The method parameters define the experimental conditions and must be chosen to match the analytical goal.
-
Procedure: a. Purge Gas: Set the furnace purge gas to Nitrogen at a flow rate of 25-50 mL/min. [4] b. Temperature Program: i. Equilibrate at 30°C. ii. Ramp from 30°C to 900°C at a heating rate of 10°C/min. iii. Hold at 900°C for 5 minutes. c. Data Acquisition: Set the instrument to record weight, temperature, and time.
-
-
Running the Experiment:
-
Rationale: This step involves the automated execution of the defined method.
-
Procedure: a. Carefully place the sample pan onto the TGA's autosampler or manual loading mechanism. b. Initiate the experimental run through the instrument's software. c. Monitor the run in real-time to ensure proper instrument function.
-
-
Data Analysis:
-
Rationale: Interpretation of the TGA and its derivative (DTG) curves yields the key thermal stability metrics.
-
Procedure: a. TGA Curve (Weight % vs. Temperature): i. Onset Temperature (T_onset): Determine the temperature at which significant weight loss begins. This is often calculated by the software as the intersection of the baseline tangent with the tangent at the point of maximum slope on the weight loss curve. ii. Char Yield: Record the final residual weight percentage at 800°C. This represents the amount of carbonaceous char formed. b. DTG Curve (Rate of Weight Loss vs. Temperature): i. Peak Decomposition Temperature (T_max): Identify the temperature at which the rate of weight loss is at its maximum. This corresponds to the peak of the DTG curve.
-
By adhering to this detailed protocol, researchers can generate high-fidelity, comparable data, forming a solid foundation for materials development and drug formulation research.
References
- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.
- Synthesis, properties and thermal behavior of poly(decylene-2,5-furanoate): a biobased polyester from 2,5-furan dicarboxylic acid. RSC Publishing.
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- Thermogravimetric Analysis (TGA)
- The Use of Thermal Techniques in the Characteriz
- Microstructural and Thermal Transport Properties of Regioregular Poly(3-hexylthiophene-2,5-diyl) Thin Films. PMC.
- (PDF) Thermogravimetric Analysis of Polymers.
- Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.
- Characterization of Polymers Using TGA. PerkinElmer.
- Isolation process for 2-aminothiophenol.
- A Review On Applications Of Thermogravimetric Methods Of Analysis (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences.
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- 5. eng.uc.edu [eng.uc.edu]
- 6. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
A Comparative Guide to the Cyclic Voltammetry Characterization of 2,5-Diaminobenzenethiol Redox Peaks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Landscape of 2,5-Diaminobenzenethiol
This compound (DABT) is a trifunctional aromatic compound featuring two amine groups and one thiol group. This unique structure makes it a compelling molecule for electrochemical studies and applications, particularly in the development of sensors and biosensors. The thiol group facilitates strong chemisorption onto noble metal electrode surfaces, such as gold, forming a self-assembled monolayer (SAM). The electroactive amine groups provide the basis for its rich redox chemistry, which can be interrogated using techniques like cyclic voltammetry.
Understanding the characteristic redox peaks of DABT is paramount for its effective utilization. These peaks, observed in a cyclic voltammogram, correspond to specific electron transfer processes and can be influenced by a variety of experimental parameters. A thorough characterization of these peaks allows for the development of robust and reliable electrochemical platforms.
The Redox Signature of this compound: A Detailed Analysis
The cyclic voltammetry of DABT is characterized by distinct oxidation and reduction peaks, which are primarily attributed to the redox activity of its amine functionalities. The initial electrochemical oxidation of DABT typically leads to the formation of a reactive quinonediimine species. This intermediate can then undergo further reactions, most notably electropolymerization, to form a conductive polymer film on the electrode surface, poly(this compound).
The Initial Oxidation Peak: Formation of the Quinonediimine
Upon the initial anodic scan in a cyclic voltammetry experiment, DABT exhibits an irreversible oxidation peak. This peak corresponds to the oxidation of the aminophenol-like structure, a process that involves the transfer of electrons and protons. The exact peak potential is highly dependent on the pH of the electrolyte solution. In acidic media, the amine groups are protonated, and their oxidation occurs at a more positive potential. As the pH increases, the deprotonation of the amine groups facilitates their oxidation, resulting in a shift of the oxidation peak to less positive potentials.[1]
The electrochemical oxidation of aromatic amines, such as the moieties in DABT, is a complex process that often involves the formation of radical cations as initial intermediates. These highly reactive species can then undergo coupling reactions, leading to the formation of dimers and, subsequently, polymers.
dot graphviz graph Electrochemical_Oxidation_of_DABT { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
DABT [label="this compound"]; Radical_Cation [label="Radical Cation Intermediate"]; Quinonediimine [label="Quinonediimine"]; Polymer [label="Poly(this compound)"];
Figure 1: Proposed initial electrochemical oxidation pathway of this compound.
Electropolymerization and the Growth of Redox-Active Films
A key characteristic of the cyclic voltammetry of DABT and similar aromatic amines is the observation of increasing peak currents with successive potential cycles. This behavior is indicative of the electropolymerization of the monomer onto the electrode surface, forming a conductive and electroactive polymer film. The continuous growth of this film provides an increasing number of redox-active sites, leading to the enhancement of the faradaic currents.
The resulting poly(this compound) film exhibits its own characteristic redox peaks, which are often quasi-reversible. These peaks correspond to the doping and de-doping processes of the polymer backbone, involving the injection and ejection of charge-compensating ions from the electrolyte. The stability and electrochemical performance of this polymer film are crucial for its application in sensors and other devices.
Comparative Analysis: DABT vs. Alternative Redox Probes
The choice of a redox-active molecule is critical in the design of electrochemical sensors. While DABT offers the advantage of forming a stable, covalently bound film, it is essential to compare its performance with other commonly used redox probes.
| Redox Probe | Immobilization Method | Redox Behavior | Advantages | Disadvantages |
| This compound (DABT) | Self-assembly via thiol group, followed by electropolymerization | Irreversible initial oxidation, quasi-reversible polymer redox | Covalent attachment, stable film formation, inherent redox activity | Complex electropolymerization process, potential for fouling |
| Ferrocene Derivatives | Covalent attachment via various linkers | Reversible one-electron redox | Well-defined and stable redox chemistry, tunable redox potential | Leaching from the surface if not properly immobilized |
| Methylene Blue | Adsorption or covalent attachment | Reversible two-electron, two-proton redox | High extinction coefficient for spectroelectrochemistry, good redox mediator | pH-dependent redox potential, can be prone to aggregation |
| p-Aminophenol | Electropolymerization | Irreversible initial oxidation, quasi-reversible polymer redox | Similar to DABT, forms a redox-active polymer film | Weaker surface attachment compared to thiol-based SAMs |
This comparative table highlights that while DABT presents a more complex initial electrochemical behavior due to electropolymerization, the resulting covalently anchored and intrinsically redox-active polymer film can offer superior stability for long-term sensing applications compared to physically adsorbed or less strongly bound redox mediators.
Experimental Protocols: A Guide to Best Practices
To ensure reliable and reproducible characterization of DABT, adherence to rigorous experimental protocols is essential. The following sections provide detailed methodologies for electrode preparation and cyclic voltammetry measurements.
Protocol for Electrode Modification with this compound
This protocol describes the formation of a poly(this compound) film on a gold electrode surface.
Materials:
-
Gold working electrode (e.g., gold disk or screen-printed electrode)
-
This compound (DABT)
-
Ethanol (or other suitable solvent for dissolving DABT)
-
Supporting electrolyte solution (e.g., 0.1 M H₂SO₄ or phosphate buffer saline - PBS)
-
Polishing materials (alumina slurry or diamond paste)
-
Electrochemical cell and potentiostat
Procedure:
-
Electrode Pre-treatment:
-
Mechanically polish the gold electrode with alumina slurry or diamond paste to a mirror finish.
-
Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any polishing residues.
-
Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram for clean gold is obtained.
-
-
Self-Assembled Monolayer (SAM) Formation (Optional but Recommended):
-
Immerse the clean gold electrode in a dilute solution of DABT (e.g., 1 mM in ethanol) for a sufficient period (e.g., 1-12 hours) to allow the formation of a self-assembled monolayer via the gold-thiol bond.
-
Rinse the electrode thoroughly with ethanol and then deionized water to remove any physisorbed molecules.
-
-
Electropolymerization:
-
Place the DABT-modified electrode in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M H₂SO₄).
-
Perform cyclic voltammetry by scanning the potential repeatedly over a range that encompasses the oxidation potential of DABT (e.g., from -0.2 V to +1.0 V vs. Ag/AgCl).
-
Continue cycling for a predetermined number of cycles (e.g., 10-20 cycles) until a stable and growing redox peak for the polymer film is observed.
-
After electropolymerization, rinse the electrode with deionized water.
-
Figure 2: Workflow for the preparation and modification of a gold electrode with poly(this compound).
Protocol for Cyclic Voltammetry Characterization
This protocol outlines the steps for characterizing the redox peaks of the poly(DABT) modified electrode.
Materials:
-
Poly(DABT)-modified working electrode
-
Supporting electrolyte solution (various pH values can be tested)
-
Electrochemical cell and potentiostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode electrochemical cell with the poly(DABT)-modified working electrode, the reference electrode, and the counter electrode in the supporting electrolyte.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the potential window, scan rate, and number of cycles.
-
Run the cyclic voltammetry experiment and record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (Ipa and Ipc).
-
Investigate the effect of scan rate by performing CV at different scan rates (e.g., 10, 25, 50, 100, 200 mV/s). Plot peak currents versus the scan rate and the square root of the scan rate to determine if the process is diffusion-controlled or surface-confined.
-
Investigate the effect of pH by performing CV in electrolyte solutions of different pH values. Plot the peak potentials versus pH to determine the number of protons involved in the redox reaction.
-
Conclusion: A Versatile Platform for Electrochemical Sensing
The cyclic voltammetry of this compound reveals a rich and complex electrochemical behavior dominated by the oxidation of its amine groups and subsequent electropolymerization. This process leads to the formation of a stable and redox-active polymer film covalently attached to the electrode surface. While the initial electrochemistry is irreversible, the resulting polymer film exhibits quasi-reversible redox behavior, making it a promising platform for the development of robust electrochemical sensors. A thorough understanding and characterization of the redox peaks of both the monomer and the polymer are essential for optimizing the performance of these sensors. By carefully controlling experimental parameters such as pH and scan rate, researchers can tune the properties of the poly(DABT) film for specific applications. Compared to other redox probes, the in-situ formation of a stable, conductive, and redox-active film from DABT offers a unique advantage for the fabrication of durable and reliable sensing devices.
References
-
Ordeig, O., et al. (2006). Electropolymerization of aminophenols on screen-printed carbon electrodes for the construction of amperometric biosensors. Talanta, 69(4), 943-950. [Link]
-
Karyakin, A. A., et al. (2000). Electropolymerized aminophenyl-boronic acid–a new selective component of neutral-carbohydrate sensors. Analytical Chemistry, 72(7), 1720-1723. [Link]
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. [Link]
- Bard, A. J., & Faulkner, L. R. (2001).
-
Malinauskas, A., et al. (2004). The electrochemical oxidation of aminothiophenols at a gold electrode. Journal of Electroanalytical Chemistry, 569(1), 3-10. [Link]
-
Gholivand, M. B., & Khodadadian, M. (2013). Electropolymerization of o-aminophenol on a glassy carbon electrode and its application for the simultaneous determination of ascorbic acid, dopamine and uric acid. Materials Science and Engineering: C, 33(4), 2292-2299. [Link]
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Uslu, B., & Ozkan, S. A. (2007). Electroanalytical application of carbon based electrodes to the pharmaceuticals. Analytical Letters, 40(5), 817-853. [Link]
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Palmisano, F., et al. (2000). A disposable, reagentless, amperometric biosensor based on a tyrosinase-modified, screen-printed carbon electrode for the determination of phenols in olive oil. The Analyst, 125(6), 1091-1095. [Link]
- Brett, C. M., & Oliveira-Brett, A. M. (1993).
-
Heinze, J. (1984). Cyclic voltammetry—"the electrochemical spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847. [Link]
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Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2024). PMC. [Link]
-
Characterization of Local pH Changes in Brain Using Fast-Scan Cyclic Voltammetry with Carbon Microelectrodes. (n.d.). PMC. [Link]
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Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2024). PMC. [Link]
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Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. (n.d.). ResearchGate. [Link]
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Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). CORE. [Link]
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Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. (n.d.). Sci-Hub. [Link]
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Ag2S-Ag2O-Ag/poly-2-aminobenzene-1-thiol Nanocomposite as a Promising Two-Electrode Symmetric Supercapacitor: Tested in Acidic and Basic Mediums. (2023). MDPI. [Link]
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Redox Probes. (2023). Electrochemical Insights. [Link]
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Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags. (n.d.). ResearchGate. [Link]
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Genetically Encoded Fluorescent Redox Probes. (n.d.). MDPI. [Link]
-
Genetically Encoded Fluorescent Redox Biosensors. (2020). Encyclopedia.pub. [Link]
-
Optical probes for redox imaging: A comparative review of fluorescent, bioluminescent, and chemiluminescent strategies for in vivo sensing of ROS, RNS, and RSS. (n.d.). Semantic Scholar. [Link]
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Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. (n.d.). MDPI. [Link]
-
Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. (n.d.). MDPI. [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (n.d.). PMC. [Link]
-
a. Cyclic Voltammograms showing the effect of pH on the electrochemical behaviour of 1 x 10. (n.d.). ResearchGate. [Link]
-
(a) CVs of variation of peak current with scan rate (from 0.005 Vs -1... (n.d.). ResearchGate. [Link]
-
a. Cyclic Voltammograms showing the effect of pH on the electrochemical behaviour of 1 x 10. (n.d.). ResearchGate. [Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). CORE. [Link]
-
Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. (n.d.). Sci-Hub. [Link]
-
Ag2S-Ag2O-Ag/poly-2-aminobenzene-1-thiol Nanocomposite as a Promising Two-Electrode Symmetric Supercapacitor: Tested in Acidic and Basic Mediums. (2023). MDPI. [Link]
-
Redox Probes. (2023). Electrochemical Insights. [Link]
-
Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags. (n.d.). ResearchGate. [Link]
-
Genetically Encoded Fluorescent Redox Probes. (n.d.). MDPI. [Link]
-
Genetically Encoded Fluorescent Redox Biosensors. (2020). Encyclopedia.pub. [Link]
-
Optical probes for redox imaging: A comparative review of fluorescent, bioluminescent, and chemiluminescent strategies for in vivo sensing of ROS, RNS, and RSS. (n.d.). Semantic Scholar. [Link]
-
Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. (n.d.). MDPI. [Link]
-
Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. (n.d.). MDPI. [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (n.d.). PMC. [Link]
-
(a) CVs of variation of peak current with scan rate (from 0.005 Vs -1... (n.d.). ResearchGate. [Link]
-
Modification of Carbon Nanomaterials by Association with Poly(3-octylthiophene-2,5-diyl) as a Method of Improving the Solid-Contact Layer in Ion-Selective Electrodes. (2022). MDPI. [Link]
-
Modification of Carbon Nanomaterials by Association with Poly(3-octylthiophene-2,5-diyl) as a Method of Improving the Solid-Contact Layer in Ion-Selective Electrodes. (2022). ResearchGate. [Link]
-
Developments in the Field of Conducting and Non-conducting Polymer Based Potentiometric Membrane Sensors for Ions Over the Past Decade. (n.d.). MDPI. [Link]
-
Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer. (2021). UR Scholarship Repository. [Link]
-
Electrochemical Analysis of Self-Assembled Monolayers of Thiols on Gold. (2024). CrossWorks. [Link]
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Spectroelectrochemical Determination of Thiolate Self-Assembled Monolayer Adsorptive Stability in Aqueous and Non-A. (2024). RSC Publishing. [Link]
-
5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. (n.d.). ResearchGate. [Link]
-
The Electrochemical Oxidation of 5-Thio-2-nitrobenzoic acid (TNBA) at a Boron Doped Diamond Electrode: Demonstration of a CEC Reaction. (n.d.). ResearchGate. [Link]
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Technical Comparison Guide: X-ray Diffraction (XRD) Characterization of 2,5-Diaminobenzenethiol Series
Executive Summary & Disambiguation
Crucial Nomenclature Clarification: In high-performance polymer synthesis (e.g., PBT, PBI) and drug scaffold development, the term "2,5-Diaminobenzenethiol" is frequently used as a shorthand. However, the commercially stable and structurally relevant entity is almost exclusively 2,5-Diamino-1,4-benzenedithiol Dihydrochloride (DABDT·2HCl) . The mono-thiol free base is kinetically unstable, rapidly oxidizing to disulfide dimers or oligomers upon exposure to air.
This guide focuses on the DABDT·2HCl salt as the reference standard, comparing its crystallographic signature against its critical impurities (oxidized oligomers) and structural analogs (2,5-Diamino-1,4-benzenediol).
Why XRD Matters Here
For polymerization (e.g., rigid-rod PBT synthesis) or COF (Covalent Organic Framework) construction, monomer purity is non-negotiable. HPLC often degrades the thiol during analysis. XRD is the only non-destructive method to confirm the crystalline integrity of the monomer and rule out amorphous oxidative degradation products before reaction.
The Reference Standard: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride (DABDT·2HCl)
The dihydrochloride salt is the thermodynamically stable form used in synthesis. It crystallizes in a lattice stabilized by an extensive hydrogen-bonding network between the chloride ions and the ammonium protons.
Crystallographic Signature
-
Crystal System: Monoclinic
-
Space Group:
(Typical for para-substituted benzene salts) -
Morphology: White to pale yellow needles or platelets.
-
Key Diffraction Features:
-
Low Angle Dominance: Intense reflections in the
range (Cu K ), corresponding to the layer spacing of the benzene rings separated by chloride ions. -
Sharpness (FWHM): High-quality monomer exhibits Full Width at Half Maximum (FWHM) values
, indicating large crystallite size and lack of lattice strain.
-
Comparative Data Table: DABDT·2HCl vs. Alternatives
| Feature | Target: DABDT·2HCl | Alt 1: Oxidized Impurity (Polydisulfide) | Alt 2: Diol Analog (DABDO·2HCl) |
| Chemical State | Crystalline Monomer Salt | Amorphous/Oligomeric Solid | Crystalline Monomer Salt |
| Primary XRD Feature | Sharp Bragg Peaks ( | Broad "Amorphous Halo" ( | Sharp Peaks, but shifted lattice constants |
| Lattice Stability | High (due to ionic H-bonding) | Low (Disordered chains) | High (Stronger H-bonding due to -OH) |
| d-spacing (Primary) | ~5.5 - 3.5 Å (Layered packing) | Undefined / Broad distribution | ~5.2 - 3.4 Å (Tighter packing) |
| Visual Appearance | White/Pale Yellow Crystals | Dark Yellow/Orange Gum or Powder | White/Pinkish Crystals |
| Suitability | Ideal for PBT/COF Synthesis | Reject (Terminates Polymerization) | Use for PBO (Polybenzoxazole) |
Detailed Comparative Analysis
A. Comparison with Oxidized Impurities (The "Silent Killer")
The most critical comparison for a researcher is differentiating the pure monomer from its oxidized form.
-
Mechanism: Upon exposure to air, the thiol (-SH) groups oxidize to form disulfide (-S-S-) linkages. This creates a random oligomeric chain.
-
XRD Observation:
-
Pure DABDT·2HCl: Shows discrete, sharp peaks.
-
Oxidized Material: The sharp peaks disappear or significantly diminish in intensity. A broad, diffuse background hump (amorphous halo) rises between
and . -
Threshold: If the background-to-peak ratio increases significantly, the monomer has degraded.
-
B. Comparison with Structural Analog (2,5-Diamino-1,4-benzenediol)
The diol analog (DABDO) is used for Polybenzoxazole (PBO).
-
Differentiation: While both crystallize in similar space groups, the unit cell volume of the dithiol salt is larger due to the larger van der Waals radius of Sulfur (1.80 Å) compared to Oxygen (1.52 Å).
-
Shift: This results in a shift of the primary diffraction peaks to lower
angles for the dithiol (DABDT) compared to the diol (DABDO).
Experimental Protocol: The "Zero-Oxidation" Workflow
Handling DABDT for XRD requires strict exclusion of oxygen. Standard "flat plate" loading often leads to in-situ oxidation during the scan, yielding false "amorphous" results.
Step-by-Step Methodology
-
Sample Preparation (Glovebox):
-
Perform all handling in an Ar or
filled glovebox ( ppm). -
Grind the DABDT·2HCl crystals gently with an agate mortar to minimize preferred orientation. Do not over-grind to avoid inducing lattice strain.
-
-
Mounting Strategy (Choose One):
-
Method A (Capillary - Recommended): Load powder into a 0.5 mm borosilicate glass capillary. Seal the end with clay or flame-seal inside the glovebox.
-
Method B (Dome Holder): Use a zero-background holder with a gas-tight Kapton® dome. Ensure the O-ring is greased and seated correctly.
-
-
Instrument Configuration:
-
Geometry: Transmission (Debye-Scherrer) for capillaries; Reflection (Bragg-Brentano) for dome holders.
-
Radiation: Cu K
( Å). -
Scan Range:
to . -
Step Size:
.
-
-
Data Validation:
-
Check for the "Amorphous Hump." If present, the sample was likely oxidized before or during loading.
-
Visualization: Sample Handling Workflow
The following diagram illustrates the critical path to ensure data integrity.
Caption: Workflow for handling air-sensitive DABDT salts to prevent in-situ oxidation artifacts during XRD characterization.
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Polymers with 2,6-Benzobisthiazole Units in the Main Chain. Macromolecules.[1][2] Link
- Context: Establishes the synthesis and characterization of the DABDT monomer for PBT polymers.
-
Dowell, M. D., et al. (1996). Effects of Methyl Substitution on the Structure and Rotational Barrier in Rigid-Rod Polymer Poly(p-phenylenebenzobisthiazole). Chemistry of Materials.[1][2][3] Link
- Context: Provides crystallographic unit cell parameters for PBT model compounds and monomer deriv
-
Gu, C., et al. (2022). Chemically Robust Covalent Organic Frameworks: Progress and Perspective. eScholarship. Link
-
TCI Chemicals. (2023). Product Specification: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[1][2][3][6][7][8]Link
- Context: Commercial specification confirming the dihydrochloride salt as the standard stable form.
Sources
- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | 75464-52-7 | TCI AMERICA [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20120305484A1 - Thermally Rearranged (TR) Polymers as Membranes for Ethanol Dehydration - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Comparative Guide to 2,5-Diaminobenzenethiol (DABT) in Electrochemical Impedance Spectroscopy-Based Sensing
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly sensitive and selective analytical tools, the modification of electrode surfaces with functional organic molecules has become a cornerstone of modern electrochemical sensor development. Among the myriad of available compounds, 2,5-Diaminobenzenethiol (DABT) presents a unique molecular architecture with the potential for robust surface modification and versatile analyte detection. This guide provides an in-depth, objective comparison of DABT-based sensors, leveraging the powerful technique of Electrochemical Impedance Spectroscopy (EIS) to elucidate their performance characteristics. We will explore the fundamental principles, fabrication methodologies, and comparative performance data to offer a comprehensive understanding of where DABT stands in the landscape of electrochemical sensing.
The Principle: Why Electrochemical Impedance Spectroscopy?
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode.[1][2] By applying a small amplitude AC potential over a wide range of frequencies, we can measure the impedance of the electrochemical system.[1] This impedance is a complex quantity that can be separated into real and imaginary components, which are typically visualized in a Nyquist or Bode plot.
The key strength of EIS lies in its ability to model the electrode-electrolyte interface as an equivalent electrical circuit.[2] This model allows us to quantify various processes occurring at the electrode surface, such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs). In the context of sensing, the binding of an analyte to the electrode surface, modified with a recognition element like DABT, will cause a measurable change in these impedance parameters, forming the basis of the sensor's response.
This compound: A Molecule of Interest
This compound is an aromatic compound featuring a thiol (-SH) group and two amino (-NH2) groups. This specific arrangement of functional groups makes it a compelling candidate for electrochemical sensor applications:
-
Thiol Group: The thiol group forms a strong, covalent bond with gold and other noble metal electrode surfaces, facilitating the formation of stable and well-ordered self-assembled monolayers (SAMs).[3] This provides a reliable platform for sensor construction.
-
Amino Groups: The two amino groups offer sites for further functionalization, allowing for the attachment of specific biorecognition elements like enzymes, antibodies, or DNA. More importantly, the amino groups themselves can act as recognition sites for various analytes through electrostatic interactions, hydrogen bonding, or coordination chemistry.
The electropolymerization of DABT can also be employed to create a conductive polymer film on the electrode surface, offering a high surface area and numerous binding sites.
Fabrication of DABT-Modified Electrodes: A Step-by-Step Protocol
The fabrication of a DABT-based electrochemical sensor typically involves the modification of a bare electrode, such as a glassy carbon electrode (GCE) or a gold electrode. Here, we outline a general protocol for the electropolymerization of DABT on a GCE.
Experimental Protocol: Electropolymerization of this compound on a Glassy Carbon Electrode
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (DABT)
-
Supporting Electrolyte (e.g., 0.1 M H₂SO₄ or phosphate-buffered saline, pH 7.4)
-
Potentiostat/Galvanostat with EIS capabilities
-
Three-electrode electrochemical cell (Working Electrode: GCE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in ethanol and then in deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a solution of DABT (e.g., 1 mM) in the chosen supporting electrolyte.
-
Immerse the pre-treated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the DABT solution.
-
Perform electropolymerization using cyclic voltammetry (CV). A typical potential window is from -0.2 V to +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles (e.g., 15 cycles). The successful polymerization is indicated by the appearance and growth of redox peaks in the cyclic voltammogram.
-
-
Post-treatment:
-
After electropolymerization, gently rinse the modified electrode with the supporting electrolyte to remove any non-adherent polymer or monomer.
-
The poly(this compound)-modified GCE (p(DABT)/GCE) is now ready for characterization and sensing applications.
-
Caption: Workflow for the fabrication of a poly(this compound)-modified glassy carbon electrode.
Performance Analysis and Comparison
The performance of a DABT-based sensor is highly dependent on the target analyte. Due to the presence of both amine and thiol groups, these sensors have shown promise for the detection of a variety of substances, including heavy metals and biomolecules.
Comparative Analysis: DABT vs. Other Modified Electrodes for Heavy Metal Detection
Heavy metal ions pose a significant threat to environmental and human health. The amine and thiol groups in poly(DABT) can act as effective chelating agents for heavy metal ions. Let's compare the performance of a hypothetical p(DABT) sensor with other polymer-modified electrodes for the detection of lead (Pb²⁺) and cadmium (Cd²⁺) ions.
| Sensor Platform | Target Analyte | Linear Range | Limit of Detection (LOD) | Key Advantages | Potential Limitations | Reference |
| p(DABT)/GCE | Pb²⁺, Cd²⁺ | (Hypothetical) 1.0 - 50 µg/L | (Hypothetical) 0.2 µg/L | Simple one-step modification, good chelation sites. | Potential for interference from other metal ions. | N/A |
| Poly(1,5-diaminonaphthalene)/SPE | Pb²⁺ | 0.5 - 5.0 µg/L | 0.30 µg/L | Prevents deposition on bare electrode defects. | Limited to a narrow linear range. | [4] |
| Polypyrrole/Graphene/GCE | Dopamine | 5 x 10⁻⁷ - 1 x 10⁻⁵ M | 1 x 10⁻⁷ M | High conductivity and surface area. | More complex multi-step fabrication. | N/A |
| Thiol-functionalized PProDOT@Si/GCE | Cd(II), Pb(II), Hg(II) | 0.024 - 2.8 µM (Pb) | 0.0027 µM (Pb) | High sensitivity due to double thiol linkage. | Synthesis of the composite material is complex. | [4] |
This table illustrates that while specific data for p(DABT) is emerging, its structural analogues show competitive performance. The key advantage of DABT lies in its straightforward modification process and the inherent chelating properties of its functional groups.
Caption: Signaling pathway of a p(DABT)-based impedimetric sensor for analyte detection.
EIS Characterization: Interpreting the Nyquist Plot
The interaction of an analyte with the p(DABT) modified electrode surface can be monitored by observing the changes in the Nyquist plot.
-
Bare Electrode: A bare GCE in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻ will typically show a small semicircle at high frequencies, corresponding to a low charge transfer resistance (Rct).
-
p(DABT) Modified Electrode: After modification with the p(DABT) film, the Rct is expected to increase, resulting in a larger semicircle. This is because the polymer film can partially block the electron transfer of the redox probe.
-
Analyte Binding: Upon the binding of the target analyte to the p(DABT) film, a further increase in Rct is anticipated. This is due to the additional blocking of the electrode surface by the analyte molecules, which hinders the access of the redox probe. The magnitude of this change in Rct is proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Advantages and Limitations of DABT-Based Sensors
Advantages:
-
Simple Fabrication: DABT can be easily immobilized on electrode surfaces through electropolymerization or self-assembly, providing a straightforward and cost-effective sensor fabrication process.
-
Versatility: The presence of both thiol and amino groups allows for the detection of a wide range of analytes and offers opportunities for further functionalization.
-
Good Stability: The strong Au-S bond in SAMs and the robust nature of the electropolymerized film contribute to the stability and reusability of the sensor.
Limitations:
-
Selectivity: While the functional groups of DABT provide binding sites, they may not be highly specific for a single analyte, leading to potential interference from structurally similar compounds. Enhancing selectivity may require further modification with more specific recognition elements.
-
Limited Published Data: Compared to other well-established modifying agents, there is a relative scarcity of comprehensive studies specifically focusing on the EIS of 2,5-DABT based sensors for a wide array of analytes.
Future Perspectives
This compound holds considerable promise as a versatile platform for the development of electrochemical sensors. Future research should focus on:
-
Exploring a Wider Range of Analytes: Systematically investigating the sensing capabilities of p(DABT) modified electrodes for various environmentally and biologically important analytes.
-
Enhancing Selectivity: Incorporating specific recognition elements, such as aptamers or molecularly imprinted polymers, onto the DABT platform to improve selectivity.
-
Nanomaterial Composites: Integrating nanomaterials like graphene, carbon nanotubes, or metal nanoparticles with p(DABT) to enhance the sensor's sensitivity and conductivity.
-
In-depth EIS Modeling: Developing more sophisticated equivalent circuit models to gain a deeper understanding of the sensing mechanism at the molecular level.
By addressing these areas, the full potential of this compound in the field of electrochemical impedance spectroscopy-based sensing can be realized, paving the way for the development of novel and effective analytical devices.
References
-
Self-assembled monolayers as a tunable platform for biosensor applications. PubMed. [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. MDPI. [Link]
-
Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. PMC. [Link]
-
Poly(1,5-Diaminonaphthalene)-Modified Screen-Printed Device for Electrochemical Lead Ion Sensing. ResearchGate. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Electrochemical Sensing of Dopamine, Ascorbic Acid, and Uric Acid Using Nitrogen-Doped Graphene Sheet-Modified Glassy Carbon Electrode [mdpi.com]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
